7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQPXKDAGKTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379344-79-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, MPS1) and other bioactive heterocyclic compounds.
Executive Summary & Strategic Analysis
The target molecule, 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-4-methyl-6-azaindole), presents a specific regiochemical challenge: installing a bromine atom adjacent to the pyridine nitrogen (C7) while maintaining a methyl group at the C4 position.
While various routes to azaindoles exist (e.g., Reissert, Madelung), the Bartoli Indole Synthesis offers the most direct and reliable pathway for this specific substitution pattern. This route utilizes the inherent directing effects of a pyridine precursor to establish the pyrrole ring and the halogen handle simultaneously.
Retrosynthetic Logic
The strategy relies on constructing the pyrrole ring onto a pre-functionalized pyridine core.
-
Core Construction: The 6-azaindole core is formed via the Bartoli reaction, which converts an ortho-nitropyridine into a pyrrole using vinyl Grignard reagents.[1]
-
Regiocontrol: To achieve the 6-azaindole isomer (pyrrolo[2,3-c]pyridine), the starting material must be a 3-nitropyridine .
-
Substituent Mapping:
-
C7-Bromo: Corresponds to the C2 position of the pyridine precursor.
-
C4-Methyl: Corresponds to the C5 position of the pyridine precursor.
-
Therefore, the critical precursor is 2-bromo-5-methyl-3-nitropyridine .
Figure 1: Retrosynthetic analysis identifying the key nitropyridine precursor.
Detailed Synthetic Protocol
Phase 1: Preparation of the Precursor
Objective: Synthesize 2-bromo-5-methyl-3-nitropyridine from commercially available 2-amino-5-methylpyridine.
Step 1.1: Regioselective Nitration
The amino group directs the incoming nitro group to the ortho position (C3), as the para position (C5) is blocked by the methyl group.
-
Reagents: 2-Amino-5-methylpyridine (1.0 eq), H₂SO₄ (conc.), HNO₃ (fuming).
-
Protocol:
-
Dissolve 2-amino-5-methylpyridine in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ while maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.
-
Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ or NH₄OH to pH 8. The product, 2-amino-5-methyl-3-nitropyridine , precipitates as a yellow solid. Filter and dry.[2]
-
-
Checkpoint: Verify regiochemistry by ¹H NMR. The C6 proton should appear as a singlet or doublet with small coupling, distinct from the C4 proton.
Step 1.2: Sandmeyer Bromination
Converting the amino group to a bromine atom provides the C7-bromo handle required for the final target.
-
Reagents: 2-Amino-5-methyl-3-nitropyridine, NaNO₂, HBr (48%), CuBr (catalytic).
-
Protocol:
-
Suspend the amine in 48% HBr at 0°C.
-
Add NaNO₂ (1.2 eq) in water dropwise to form the diazonium salt. Maintain temp < 5°C.
-
Separately, prepare a solution of CuBr (0.5 eq) in HBr.
-
Add the diazonium solution to the copper solution slowly.
-
Heat to 60°C for 1 hour to ensure N₂ evolution is complete.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield 2-bromo-5-methyl-3-nitropyridine .
-
Phase 2: Bartoli Indole Synthesis (Ring Closure)
Objective: Cyclize the nitro-pyridine to the 6-azaindole core.
-
Mechanism: The vinyl Grignard reagent attacks the nitro group. A series of additions and sigmatropic rearrangements ensue, forming the pyrrole ring at the C4 position of the pyridine (ortho to the nitro group).
-
Regioselectivity: The attack occurs at C4 (sterically less hindered than C2 which bears the Bromine). This regioselectivity is crucial for obtaining the 6-azaindole isomer.
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).
-
Reagent: Cool the solution to -78°C . Add Vinylmagnesium bromide (1.0 M in THF, 3.5 to 4.0 equivalents) dropwise.
-
Note: The reaction is highly exothermic. Control addition rate to keep internal temp < -70°C.
-
-
Addition: Dissolve 2-bromo-5-methyl-3-nitropyridine in minimal anhydrous THF and add dropwise to the Grignard solution at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. Monitor by TLC/LCMS.
-
Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl solution. Do not allow the reaction to warm to RT before quenching, as polymerization may occur.
-
Extraction: Extract with EtOAc (3x). The product is moderately polar.
-
Purification: Dry organics (MgSO₄) and concentrate. Purify via column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).
Yield Expectation: 30-50% (Typical for Bartoli on electron-deficient pyridines).
Critical Process Parameters & Data
Reaction Scheme Visualization
Figure 2: Bartoli cyclization pathway converting the nitropyridine to the azaindole core.[1]
Key Physicochemical Properties[5]
| Property | Value | Notes |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), 8.1 (s, 1H, H-5), 7.6 (d, 1H, H-2), 6.5 (d, 1H, H-3), 2.4 (s, 3H, CH₃) | Diagnostic shifts |
| Solubility | DMSO, MeOH, EtOAc | Poor in water/hexanes |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Bartoli | Temperature too high during addition. | Ensure internal temp stays < -70°C during Grignard addition. |
| Regioisomer Formation | Attack at C2 (displacing Br). | Unlikely with Bartoli mechanism, but ensure steric bulk of Br is maintained. Use exactly 3-4 eq of Grignard. |
| Incomplete Nitration | Temperature too low or acid wet. | Use fuming HNO₃ and ensure temp reaches 60°C. |
| De-bromination | Lithium-Halogen exchange side reaction. | Use Grignard (Mg) not Lithium reagents. Keep temp low. |
Safety & Handling
-
Vinylmagnesium Bromide: Pyrophoric and water-reactive. Handle under strict inert atmosphere (Argon/Nitrogen).
-
Nitropyridines: Potentially explosive residues. Do not distill to dryness if high-energy byproducts are suspected.
-
Brominated Compounds: Generally toxic and potential environmental hazards. Dispose of halogenated waste separately.
References
-
Bartoli Indole Synthesis Application
-
General Azaindole Synthesis
-
Precursor Synthesis (Nitration/Bromination)
-
Compound Data
Sources
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- 12. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Pyrrolo[2,3-c]pyridine Scaffolds: A Technical Guide for Modern Drug Discovery
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore.[1][2][3] This guide provides an in-depth technical exploration of novel pyrrolo[2,3-c]pyridine scaffolds, designed for researchers, scientists, and drug development professionals. We will dissect the strategic considerations behind synthetic routes, delve into the nuanced structure-activity relationships that drive potency and selectivity, and illuminate the therapeutic promise of this heterocyclic system across a spectrum of diseases, with a particular focus on oncology. This document is structured to serve as a practical and insightful resource, bridging foundational chemistry with cutting-edge therapeutic applications.
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Core
Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals, with over 59% of unique small-molecule drugs approved by the FDA featuring at least one such ring system.[1] Among these, the pyrrolo[2,3-c]pyridine scaffold has garnered significant attention due to its unique electronic properties and its ability to mimic the biological landscape, offering a multitude of possibilities for modulating pharmacokinetic and pharmacodynamic profiles.[1][2] Its structural features, including the capacity for hydrogen bonding and π-stacking interactions, make it an ideal framework for designing potent and selective inhibitors of various biological targets.[1][2] This guide will navigate the synthesis and application of these promising compounds, providing a comprehensive overview for their effective utilization in drug discovery programs.
Crafting the Core: Synthetic Strategies for Pyrrolo[2,3-c]pyridine Scaffolds
The construction of the pyrrolo[2,3-c]pyridine core is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials. Several robust methods have been developed, each with its own set of advantages and mechanistic underpinnings.
Annulation of a Pyrrole Ring onto a Pyridine Precursor
A prevalent and versatile strategy involves the construction of the pyrrole ring onto an existing pyridine scaffold.
The Bartoli reaction is a powerful method for the synthesis of 7-substituted indoles and has been successfully adapted for the preparation of 6-azaindoles. This reaction typically involves the treatment of a nitro-substituted pyridine with a vinyl Grignard reagent. The choice of a halogenated nitropyridine precursor is often strategic, allowing for high yields of the target compound.[2]
Experimental Protocol: Representative Bartoli Synthesis of a Pyrrolo[2,3-c]pyridine
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-c]pyridine.
Annulation of a Pyridine Ring onto a Pyrrole Precursor
An alternative approach involves the construction of the pyridine ring onto a pre-existing pyrrole. This strategy can be particularly useful for accessing specific substitution patterns on the pyridine portion of the scaffold.
A notable method involves the Vilsmeier-Haack reaction on a 4-aroyl pyrrole to generate a pyrrolo-2,3-dicarbonyl intermediate. Subsequent condensation with an appropriate amine, such as glycine methyl ester, leads to the formation of the pyrrolo[2,3-c]pyridine core.[4]
Caption: Vilsmeier-Haack and condensation workflow.
Therapeutic Frontiers: Pyrrolo[2,3-c]pyridines in Oncology
The pyrrolo[2,3-c]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. Its ability to act as a bioisostere for purines allows it to effectively target ATP-binding sites in a variety of kinases, which are often dysregulated in cancer.
Kinase Inhibition: A Dominant Application
A significant body of research has focused on the development of pyrrolo[2,3-c]pyridine-based kinase inhibitors.[3] These compounds have shown potent activity against a range of kinases implicated in cancer progression, including VEGFR2, EGFR, HER2, and CDK2.[5]
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |
| Pyrrolo[2,3-d]pyridine Derivatives | VEGFR2, EGFR, HER2, CDK2 | 6i: 6.10 ± 0.4 μM (MCF-7) | [5] |
| 1H-Pyrrolo[3,2-c]pyridine Derivatives | Tubulin (Colchicine-binding site) | 10t: 0.12 µM (HeLa) | [6][7] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | 38a: Excellent potency and selectivity | [8] |
| Pyrrolo[2,3-b]pyridine Derivatives | V600E B-RAF | 35: 0.080 µM | [9] |
Table 1: Selected Pyrrolopyridine Derivatives as Anticancer Agents
The design strategy often involves the strategic placement of substituents on the pyrrolo[2,3-c]pyridine core to enhance binding affinity and selectivity for the target kinase. For instance, novel pyrrolo[2,3-d]pyridine derivatives have been synthesized as multi-kinase inhibitors with promising cytotoxicity against various cancer cell lines.[5]
Caption: Mechanism of pyrrolo[2,3-c]pyridine kinase inhibition.
Epigenetic Regulation: Targeting LSD1
Beyond kinase inhibition, pyrrolo[2,3-c]pyridines have emerged as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic eraser implicated in tumorigenesis.[10][11][12] Structure-guided design has led to the discovery of highly potent LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold.[10][12] For example, compound 46 (LSD1-UM-109) demonstrated an IC50 value of 3.1 nM against LSD1 and exhibited potent inhibition of cell growth in acute leukemia and small-cell lung cancer cell lines.[11][12][13]
Experimental Protocol: LSD1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme and a biotinylated histone H3 peptide substrate are prepared in assay buffer.
-
Compound Incubation: The pyrrolo[2,3-c]pyridine test compounds are serially diluted and incubated with the LSD1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.
-
Detection: After a defined incubation period, the reaction is stopped, and the demethylated product is detected using a specific antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Future Perspectives and Conclusion
The exploration of novel pyrrolo[2,3-c]pyridine scaffolds continues to be a vibrant and highly productive area of drug discovery. The inherent versatility of this heterocyclic system, coupled with an expanding arsenal of synthetic methodologies, ensures its continued prominence in the development of next-generation therapeutics.[2] Future efforts will likely focus on the development of more selective and potent inhibitors through advanced computational modeling and the exploration of novel substitution patterns. Furthermore, the application of pyrrolo[2,3-c]pyridines is expected to expand beyond oncology into other therapeutic areas such as neurodegenerative and inflammatory diseases.[3]
References
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Ophcj. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). Royal Society of Chemistry. [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Publications. [Link]
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Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). PubMed. [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
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Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). PubMed. [Link]
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An In-depth Technical Guide to 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1379344-79-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, with the CAS registry number 1379344-79-2, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural framework, a derivative of the 7-azaindole scaffold, serves as a crucial intermediate in the synthesis of complex molecules, most notably potent and selective kinase inhibitors for therapeutic applications, particularly in oncology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the field of pharmaceutical research and development.
Chemical and Physical Properties
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below. While specific experimental data for some physical properties like melting and boiling points are not widely published, data from closely related analogs and supplier specifications provide valuable insights.
| Property | Value | Source |
| CAS Number | 1379344-79-2 | [2] |
| IUPAC Name | 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine | N/A |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Solid (form not specified) | [1] |
| Purity | ≥97% (typical from commercial suppliers) | [1] |
| Storage | 2-8°C | [1] |
Synthesis
The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves multi-step sequences starting from commercially available pyridine precursors. A general synthetic strategy for related pyrrolo[3,2-c]pyridines involves the following key transformations:
-
Nitration and Functionalization of the Pyridine Ring: Introduction of a nitro group to activate the ring for subsequent cyclization.
-
Formation of the Pyrrole Ring: This can be achieved through various methods, such as the reaction of a functionalized pyridine with a reagent that provides the necessary carbon atoms for the pyrrole ring, followed by cyclization.
-
Bromination: Introduction of the bromine atom at the 7-position is a key step to enable further functionalization through cross-coupling reactions.
A plausible, though not explicitly detailed for this specific compound in the provided search results, synthetic approach for a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid to facilitate reductive cyclization.[3]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.
Applications in Drug Discovery
The primary application of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine lies in its role as a key building block for the synthesis of kinase inhibitors.[1] The pyrrolopyridine scaffold is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The bromine atom at the 7-position provides a versatile handle for introducing further molecular complexity and modulating the pharmacological properties of the final compound through metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to selectively inhibit the signaling pathways that drive tumor growth and survival.
The 7-azaindole core, of which 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a derivative, is a "privileged structure" in kinase inhibitor design.[4] It can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant of binding affinity. The methyl group at the 4-position can provide additional van der Waals interactions and influence the compound's solubility and metabolic stability.
Conceptual Pathway for Kinase Inhibitor Synthesis:
Caption: General scheme for utilizing the bromo-substituent in kinase inhibitor synthesis.
Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and Focal Adhesion Kinase (FAK).[5][6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine was not found in the search results, safety data for structurally similar compounds provide general guidance for handling. It should be treated as a potentially hazardous chemical.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Recommended storage temperature is 2-8°C.[1]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7][8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Suppliers
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is available from various chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its purity and identity.
Known Suppliers Include:
-
Appretech Scientific Limited[2]
-
MySkinRecipes (Reagent Code: #154880)[1]
-
Reagentia[10]
-
Fisher Scientific (via eMolecules)[11]
Conclusion
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a valuable and versatile building block for the synthesis of kinase inhibitors and other biologically active molecules. Its utility stems from the inherent properties of the 7-azaindole scaffold and the presence of a strategically placed bromine atom that allows for diverse chemical modifications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in drug discovery and development programs. Further experimental characterization of its physical and toxicological properties will undoubtedly enhance its value to the scientific community.
References
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MySkinRecipes. 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
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Capot Chemical. MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Available from: [Link]
-
Appretech Scientific Limited. 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
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Reagentia. 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (1 x 100 mg). Available from: [Link]
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PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
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PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
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PubMed. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Available from: [Link]
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PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Available from: [Link]
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PubMed. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Available from: [Link]
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ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
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PMC. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
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The 7-Azaindole Scaffold: A Technical Guide to Kinase Inhibitor Design
Introduction: The Bioisosteric Imperative
In the high-stakes arena of kinase inhibitor discovery, the indole moiety has long been a privileged scaffold.[1] However, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a superior bioisostere, fundamentally altering the landscape of ATP-competitive inhibition.
Unlike the indole, which presents a hydrophobic CH at the 7-position, the 7-azaindole introduces a nitrogen atom with a lone pair capable of hydrogen bonding. This single atomic substitution confers two critical advantages:
-
Physicochemical Superiority: Significantly improved aqueous solubility and metabolic stability compared to the parent indole.[2]
-
Structural Mimicry: The N1-H (donor) and N7 (acceptor) motif perfectly mimics the N9-H and N1 of the adenine ring in ATP, allowing for high-affinity bidentate binding to the kinase hinge region.
Comparative Physicochemical Profile[3]
The following table contrasts the core properties of Indole vs. 7-Azaindole, illustrating why the latter is preferred for drug-like properties.
| Property | Indole | 7-Azaindole | Impact on Drug Design |
| H-Bond Donor | N1-H | N1-H | Retains key hinge interaction. |
| H-Bond Acceptor | None (C7-H) | N7 | Critical: Enables bidentate binding with hinge backbone. |
| pKa (Conjugate Acid) | -2.4 (Very weak base) | ~4.6 (Pyridine N) | Improved solubility in acidic media (stomach). |
| LogP (Lipophilicity) | 2.14 | 1.65 | Lower lipophilicity reduces non-specific binding and improves ADME. |
| Aqueous Solubility | Low | >25x Higher | Enhanced bioavailability without extensive formulation. |
Structural Biology: Binding Modes & Mechanism
The success of 7-azaindole relies on its versatility within the ATP-binding pocket. Crystallographic analysis reveals three distinct binding modes that medicinal chemists must exploit.
The "Normal" vs. "Flipped" Paradigm[4][5][6]
-
Normal Mode (Adenine Mimicry): The 7-azaindole binds to the hinge region via a bidentate H-bond network. The pyrrole NH donates to a backbone carbonyl (e.g., Glu residue), while the pyridine N7 accepts from a backbone amide (e.g., Cys/Val residue).
-
Flipped Mode: The scaffold rotates 180°. The C-3 position faces the solvent front or gatekeeper residue. This is often driven by steric clashes or specific hydrophobic interactions in the back pocket.
Visualization: The Hinge Interaction Network
The following diagram illustrates the critical "Normal" binding mode where the 7-azaindole core mimics Adenine.
Caption: Schematic of the bidentate hydrogen bonding network between the 7-azaindole scaffold and the kinase hinge region (Normal Mode).
Synthetic Methodologies: Overcoming the Electron-Deficient Core
Synthesizing functionalized 7-azaindoles is challenging because the pyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult compared to indole.
Strategic Entry Points
-
C-3 Functionalization (The "Indole-like" Reactivity): Despite the pyridine ring, the C-3 position retains sufficient electron density for electrophilic attack, particularly halogenation. This is the primary gateway for cross-coupling.
-
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
-
Solvent: DMF or MeCN (Polar aprotic solvents stabilize the transition state).
-
-
N-Oxide Activation (The "Pyridine" Solution): To functionalize the pyridine ring (C-4, C-5, C-6), one must often activate the N7 nitrogen via oxidation to the N-oxide (using m-CPBA). This allows for Reissert-Henze type functionalization or nucleophilic attacks.
Protocol: Regioselective C-3 Iodination
This protocol generates a versatile intermediate for Suzuki/Sonogashira couplings.
Materials:
-
7-Azaindole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
DMF (Anhydrous, 0.5 M concentration)
-
KOH (1.1 eq, optional for solid-phase variants)
Step-by-Step Workflow:
-
Dissolution: Dissolve 7-azaindole in anhydrous DMF under an inert atmosphere (
). -
Addition: Cool to 0°C. Add NIS portion-wise over 15 minutes to prevent di-iodination.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via LC-MS (Target M+H: MW + 126).
-
Quench: Pour reaction mixture into ice-water containing 5% sodium thiosulfate (
) to reduce unreacted iodine. -
Isolation: Filter the resulting precipitate. Wash with cold water. Dry under vacuum.
-
Yield Expectation: >85% yield of 3-iodo-7-azaindole.
Case Study: The Discovery of Vemurafenib (Zelboraf)
Vemurafenib (PLX4032) represents the gold standard of 7-azaindole application. It targets the BRAF V600E mutation in metastatic melanoma.[3][4] Its discovery utilized Fragment-Based Drug Discovery (FBDD), evolving from a low-affinity fragment to a nanomolar drug.
The Optimization Logic
-
Fragment: 7-azaindole (Hinge binder).
-
Selectivity: Addition of a 3-chlorophenyl moiety (via Suzuki coupling at C-3) provided access to the hydrophobic pocket.
-
Potency & Solubility: Installation of a propyl group on the pyrrole nitrogen (N1) and a difluoro-phenyl sulfonamide tail.
-
Crucial Insight: The sulfonamide moiety interacts with the catalytic loop, locking the kinase in the active conformation, while the propyl group occupies a small lipophilic pocket, boosting potency by 100-fold.
-
Discovery Workflow Visualization
Caption: The stepwise evolution from a simple 7-azaindole fragment to the FDA-approved drug Vemurafenib.
Advanced Experimental Protocol: Thermal Shift Assay (DSF)
To validate the binding of novel 7-azaindole derivatives, Differential Scanning Fluorimetry (DSF) is preferred over enzymatic assays for initial screening because it confirms physical binding regardless of catalytic inhibition mode.
Objective: Determine the melting temperature shift (
Protocol:
-
Preparation: Mix Recombinant Kinase domain (2 µM final) with SYPRO Orange dye (5x final) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Compound Addition: Add 7-azaindole derivative (10 µM final) to the protein-dye mix. Include DMSO control.
-
Thermal Ramp: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/minute.
-
Data Analysis: Plot Fluorescence vs. Temperature. Calculate the inflection point (
). -
Validation Criteria: A
indicates significant binding.
Future Outlook
The 7-azaindole scaffold is now evolving beyond simple ATP competition:
-
Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., in BTK or EGFR) by attaching acrylamides to the C-3 or C-5 positions.
-
PROTACs: Using 7-azaindole as the "warhead" to recruit E3 ligases for targeted protein degradation.
References
-
Tsai, J., et al. (2008).[3] "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."[3] Proceedings of the National Academy of Sciences, 105(8), 3041–3046.[3]
-
Bollag, G., et al. (2010).[3] "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma."[3] Nature, 467, 596–599.[3]
-
Song, J. J., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical & Pharmaceutical Bulletin, 68(9), 820-827.
-
Popowycz, F., et al. (2003). "Synthesis of Azaindoles." Tetrahedron, 59(10), 1703-1710.
-
BenchChem. (2025).[1] "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs."
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The Strategic Utility of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology and immunology, certain molecular scaffolds consistently emerge as keystones for the development of potent and selective therapeutics. The 7-azaindole core, of which 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a prime example, represents one such "privileged structure."[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[3][4]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine as a versatile research tool. We will delve into its role as a pivotal intermediate in the synthesis of kinase inhibitors and other biologically active molecules, providing detailed, field-proven protocols for its chemical modification and explaining the rationale behind these experimental designs.
The inherent value of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine lies in its dual functionality. The pyrrolo[2,3-c]pyridine core provides the essential hydrogen bonding interactions within the kinase hinge region, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing a wide array of chemical diversity through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| CAS Number | 1379344-79-2 | [2] |
| Appearance | Solid | N/A |
| Storage | 2-8°C | [3] |
Application Note I: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. In the context of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, this reaction is paramount for introducing aryl or heteroaryl moieties at the 7-position. These appended groups can then occupy adjacent pockets in the target protein, enhancing binding affinity and selectivity.
Causality Behind the Experimental Design
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles which can coordinate to the palladium and inhibit catalysis.[5]
-
Palladium Catalyst: A pre-catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand is often preferred for their stability and activity.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid and facilitate the transmetalation step without promoting side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: In a dry Schlenk flask, combine 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas like argon. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to yield the desired 7-aryl-4-methyl-1H-pyrrolo[2,3-c]pyridine.[5]
Application Note II: Synthesis of Novel Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is instrumental in coupling 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine with a diverse range of primary and secondary amines. The resulting 7-amino derivatives are key components of many biologically active molecules, often forming crucial hydrogen bonds with the target protein.
Causality Behind the Experimental Design
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system and reaction conditions to overcome the challenges associated with C-N bond formation.[7][8]
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices as palladium sources.
-
Ligand: Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or XPhos are essential to promote the catalytic cycle and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like NaOtBu, KOt-Bu, or Cs₂CO₃ is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture at elevated temperatures.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.
Protocol: General Procedure for Buchwald-Hartwig Amination
This general procedure can be adapted for a wide range of primary and secondary amines.[8]
-
Catalyst Pre-formation: In an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous solvent such as toluene via syringe.
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Reagent Addition: Add 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and the desired amine (1.2-1.5 equiv) to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired 7-amino-4-methyl-1H-pyrrolo[2,3-c]pyridine derivative.
Conclusion: A Gateway to Novel Therapeutics
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a high-value research tool that serves as a versatile and strategically important building block in drug discovery. Its 7-azaindole core is a well-validated scaffold for targeting a multitude of protein kinases and other enzymes.[4][9][10][11][12] The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the elaboration of this core into diverse libraries of novel compounds. By leveraging these powerful synthetic transformations, researchers can efficiently explore structure-activity relationships and accelerate the development of the next generation of targeted therapies for a wide range of human diseases.
References
- MySkinRecipes. 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.
- Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2024;67(24):22080-22103.
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. J Med Chem. 2016.
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Med Chem.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2300345.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(35):21447-21459.
- Wang C, Zhang Y, Yang S, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2300345.
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11(35):21447-21459.
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorg Med Chem Lett. 2006;16(8):2273-2278.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023;28(18):6695.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Eur J Med Chem. 2019;173:313-329.
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorg Med Chem. 2025;127:117894.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org Lett. 2005;7(22):4923-4926.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021;26(18):5614.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Available from: [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2018;14:982-988.
-
Help needed with unreproducible Suzuki coupling. Reddit. Published December 20, 2023. Available from: [Link]
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The Versatility of the 7-Azaindole Scaffold in Modern Cancer Research: Applications and Protocols
The relentless pursuit of targeted and effective cancer therapies has led researchers down a multitude of molecular avenues. Among the privileged scaffolds in medicinal chemistry, the 7-azaindole core has emerged as a cornerstone in the design of novel oncology therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a highly versatile framework for developing potent and selective inhibitors of crucial cancer-driving signaling pathways. This guide provides an in-depth exploration of the application of 7-azaindole derivatives in cancer research, with a primary focus on their role as kinase inhibitors, and offers detailed protocols for their synthesis and biological evaluation.
The 7-Azaindole Moiety: A Privileged Scaffold in Oncology
7-Azaindole, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine systems.[1] This structural similarity to endogenous molecules, particularly the adenine fragment of ATP, makes it an ideal candidate for targeting ATP-binding sites in enzymes, most notably protein kinases.[1] The nitrogen atom in the pyridine ring and the pyrrole NH group of the 7-azaindole scaffold can act as a hydrogen bond acceptor and donor, respectively, enabling bidentate hydrogen bonding with the hinge region of kinases.[2][3] This interaction is a critical anchor for many kinase inhibitors, providing both high affinity and selectivity.
The success of the 7-azaindole scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®), a potent inhibitor of the B-RAF kinase used in the treatment of melanoma.[2][3] The development of Vemurafenib from a small 7-azaindole fragment is a landmark achievement in fragment-based drug discovery and has spurred further investigation into this versatile core.[2]
Applications of 7-Azaindoles as Kinase Inhibitors in Cancer
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 7-azaindole scaffold has been successfully employed to develop inhibitors against a wide array of cancer-associated kinases.
Targeting the MAPK/ERK Pathway: B-RAF and Erk5 Inhibition
The mitogen-activated protein kinase (MAPK) signaling pathway is frequently hyperactivated in cancer. 7-azaindole derivatives have shown significant promise in targeting key components of this pathway.
-
B-RAF Kinase: As mentioned, Vemurafenib is a potent inhibitor of the V600E mutant B-RAF kinase.[2][3] The 7-azaindole core of Vemurafenib forms crucial hydrogen bonds with the hinge region of the B-RAF kinase domain, leading to the inhibition of downstream signaling and tumor growth.[2]
-
Erk5 Kinase: The extracellular signal-regulated kinase 5 (Erk5) is another important kinase in the MAPK pathway, and its inhibition is a potential strategy for cancer therapy.[5] Novel 7-azaindole derivatives have been designed and synthesized as Erk5 kinase inhibitors, demonstrating anti-proliferative activity in human lung cancer cells.[5]
Modulating Cell Cycle and Mitosis: Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression.[6] Their overexpression is common in various cancers, making them attractive therapeutic targets.[6] GSK1070916A, a 7-azaindole-based compound, is a potent and selective inhibitor of Aurora B kinase.[6] By inhibiting Aurora B, this compound disrupts chromosome segregation and cytokinesis, leading to polyploidy and apoptosis in cancer cells.[6]
Intervening in the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer.[7] The 7-azaindole scaffold has been utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[7][8] These inhibitors can exhibit pan-PI3K or isoform-specific activity, offering the potential for tailored therapeutic strategies.[7] Notably, the 7-azaindole core of these inhibitors forms two hydrogen bonds with Valine 882 in the PI3K active site.[9]
Broad-Spectrum and Multi-Targeted Kinase Inhibition
The versatility of the 7-azaindole scaffold also allows for the development of multi-targeted kinase inhibitors (MTKIs), which can simultaneously block several cancer-driving pathways.[10] By modifying the substituents on the 7-azaindole core, researchers have created compounds that inhibit kinases involved in both tumorigenesis and angiogenesis, such as ABL, SRC, and VEGFR.[10][11]
Other Emerging Kinase Targets
The application of 7-azaindoles continues to expand to other important cancer targets:
-
Anaplastic Lymphoma Kinase (ALK): 7-azaindole derivatives have been reported as effective inhibitors of ALK, a receptor tyrosine kinase involved in the development of certain cancers.[4]
-
c-Met Kinase: As a receptor tyrosine kinase involved in cell motility and invasion, c-Met is another target for which 7-azaindole-based inhibitors have been developed.[4]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent inhibitors of FGFR4 based on the 7-azaindole scaffold have been discovered for the treatment of hepatocellular carcinoma.[7][12]
-
ULK1/2 Kinase: In the context of KRAS-driven non-small cell lung cancer (NSCLC), 7-azaindole analogs are being explored as inhibitors of ULK1/2, key regulators of autophagy, to enhance the efficacy of other targeted therapies.[13]
-
PIM Kinase: 7-azaindole derivatives have been synthesized and shown to inhibit PIM-1 kinase, which is implicated in various cancers.[5]
The following diagram illustrates the central role of 7-azaindole as a hinge-binding motif for kinase inhibition.
Caption: 7-Azaindole scaffold competing with ATP for the kinase hinge region.
Beyond Kinase Inhibition: A Scaffold for Diverse Anticancer Strategies
While kinase inhibition is the most prominent application, the 7-azaindole framework is also being explored for other anticancer mechanisms:
-
PARP Inhibition: Some novel 7-azaindole analogues have been synthesized and shown to have potential as PARP inhibitors, which are effective in cancers with BRCA1/2 mutations.[14]
-
DDX3 Inhibition: A 7-azaindole derivative has been designed as a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance.[15]
-
Antiproliferative and Apoptotic Activity: Hybrid molecules incorporating the 7-azaindole scaffold have been synthesized and shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[16]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected 7-azaindole derivatives against various cancer-related targets and cell lines.
| Compound ID | Target Kinase/Cell Line | IC50/GI50 (µM) | Reference |
| Vemurafenib | B-RAF (V600E) | 0.031 | [2] |
| GSK1070916A | Aurora B | 0.0038 | [6] |
| Compound 4g | MCF-7 (Breast Cancer) | 15.56 | [14] |
| Compound 6b | HeLa (Cervical Cancer) | 4.44 | [16] |
| Compound 7-AID | HeLa (Cervical Cancer) | 16.96 | [15] |
| Compound 7-AID | MCF-7 (Breast Cancer) | 14.12 | [15] |
| Compound 7-AID | MDA-MB-231 (Breast Cancer) | 12.69 | [15] |
| Compound 5j | A549 (Lung Cancer) | 4.56 (µg/mL) | [5] |
| Compound 30 | FGFR4 | 0.021 | [7] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 7-azaindole derivatives.
Protocol 1: General Synthesis of a 3-Substituted 7-Azaindole Derivative
This protocol outlines a common synthetic route for preparing 3-substituted 7-azaindoles via a Sonogashira coupling followed by cyclization.
Materials:
-
7-Azaindole
-
Protecting group reagent (e.g., (Boc)₂O)
-
3-Iodo-7-azaindole (can be synthesized from 7-azaindole)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Deprotection reagent (e.g., TFA or HCl)
Procedure:
-
Protection of the 7-Azaindole Nitrogen: Protect the N1 position of 7-azaindole using a suitable protecting group (e.g., Boc) to prevent side reactions.
-
Sonogashira Coupling: In a flame-dried flask under an inert atmosphere, dissolve the protected 3-iodo-7-azaindole, the terminal alkyne, CuI, and the palladium catalyst in the chosen solvent. Add the base and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, filter the mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography.
-
Cyclization (if applicable): Depending on the nature of the alkyne, a subsequent cyclization step may be required to form a new ring system fused to the 7-azaindole core.
-
Deprotection: Remove the protecting group from the N1 position using an appropriate deprotection reagent.
-
Final Purification: Purify the final compound by recrystallization or column chromatography to obtain the desired 3-substituted 7-azaindole derivative.
Causality behind Experimental Choices:
-
The use of a protecting group on the indole nitrogen prevents its interference in the subsequent coupling reaction.
-
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp carbon atoms, making it ideal for introducing diverse substituents at the 3-position.
-
The palladium catalyst and copper co-catalyst are essential for the catalytic cycle of the Sonogashira reaction.
-
The base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a 7-azaindole compound against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a detection antibody)
-
7-Azaindole test compound
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphospecific antibody, scintillation fluid)
-
Microplate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, add the kinase reaction buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. This can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter or by using a phosphospecific antibody and a secondary detection system (e.g., ELISA-based).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Self-Validating System:
-
Include a positive control (a known inhibitor of the kinase) to ensure the assay is working correctly.
-
Include a negative control (vehicle, e.g., DMSO) to determine the baseline kinase activity.
-
Run each concentration in triplicate to ensure the reproducibility of the results.
The following diagram illustrates a general workflow for the screening of 7-azaindole derivatives as kinase inhibitors.
Caption: A typical drug discovery workflow for 7-azaindole-based kinase inhibitors.
Conclusion and Future Directions
The 7-azaindole scaffold has firmly established itself as a privileged structure in cancer research, particularly in the realm of kinase inhibition. Its ability to effectively mimic the hinge-binding interactions of ATP has led to the development of numerous potent and selective inhibitors, including a clinically approved drug. The ongoing exploration of this versatile core for targeting other cancer-related proteins and for developing multi-targeted agents highlights its enduring importance in the quest for novel oncology therapeutics. Future research will likely focus on further refining the selectivity of 7-azaindole-based inhibitors, exploring novel substitution patterns to overcome drug resistance, and expanding their application to a wider range of cancer targets.
References
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL: [Link])
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (URL: [Link])
-
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase | Cancer Research - AACR Journals. (URL: [Link])
-
Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Publishing. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (URL: [Link])
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society. (URL: [Link])
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. (URL: [Link])
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed. (URL: [Link])
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed. (URL: [Link])
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (URL: [Link])
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties | Request PDF - ResearchGate. (URL: [Link])
-
Abstract 1411: Utilizing 7-azaindoles, 2,7-diazaindoles, and 1H-pyrazoles as core structures for novel cancer chemosensitizers - AACR Journals. (URL: [Link])
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. (URL: [Link])
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- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
analytical techniques for characterizing 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine
An Application Guide to the Comprehensive Characterization of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine
Abstract
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a critical heterocyclic building block in modern medicinal chemistry, frequently utilized as a key intermediate in the synthesis of targeted therapeutics such as kinase inhibitors.[1] Its precise molecular structure, purity, and stability are paramount to ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document provides a comprehensive, multi-technique guide for the analytical characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. We present detailed protocols and rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), establishing a robust framework for unambiguous structural verification and purity assessment.
Introduction and Molecular Overview
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 4-methyl-7-bromo-6-azaindole, belongs to the azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in drug discovery due to its ability to mimic indole and form key hydrogen bonding interactions with biological targets.[2][3] The introduction of a bromine atom at the 7-position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a diverse chemical space.[3] Given its role as a foundational precursor, a rigorous analytical characterization is not merely a procedural step but a prerequisite for successful drug discovery programs.
Table 1: Physicochemical Properties of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine
| Property | Value | Source |
| CAS Number | 1379344-79-2 | [4] |
| Molecular Formula | C₈H₇BrN₂ | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | Off-white to light yellow solid (Typical) | N/A |
| Storage | 2-8°C, under inert atmosphere |
Integrated Analytical Workflow
No single analytical technique can provide a complete profile of a chemical entity. We advocate for an orthogonal approach where data from multiple, independent methods are integrated to build a cohesive and definitive characterization package. The workflow begins with unambiguous structure confirmation using NMR and MS, followed by a quantitative assessment of purity via HPLC.
Figure 1: Integrated workflow for the characterization of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, ¹H NMR will confirm the presence and relative positions of the aromatic and methyl protons, while ¹³C NMR will verify the carbon skeleton.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing the N-H proton of the pyrrole ring.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Expected Results and Interpretation
The structure contains 5 aromatic/vinylic protons, one exchangeable N-H proton, and a methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₃ (at C4) | ~2.4 - 2.6 (s) | ~18 - 22 | Electron-donating methyl group attached to an aromatic ring. |
| H2 | ~7.4 - 7.6 (d, J ≈ 3.0) | ~125 - 130 | Pyrrole alpha-proton, coupled to H3. |
| H3 | ~6.4 - 6.6 (d, J ≈ 3.0) | ~100 - 105 | Pyrrole beta-proton, coupled to H2. |
| H5 | ~7.0 - 7.2 (s) | ~115 - 120 | Pyridine proton adjacent to the methyl-substituted carbon. |
| N1-H | ~11.5 - 12.5 (br s) | N/A | Acidic pyrrole N-H proton, often broad. |
| C4 | N/A | ~145 - 150 | Aromatic carbon attached to the methyl group. |
| C6 | N/A | ~140 - 145 | Aromatic carbon adjacent to the ring nitrogen. |
| C7 | N/A | ~110 - 115 | Aromatic carbon bearing the bromine atom. |
| C7a | N/A | ~148 - 152 | Bridgehead carbon. |
| C3a | N/A | ~128 - 132 | Bridgehead carbon. |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. A key feature for this compound is the presence of bromine, which has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), creating a characteristic M and M+2 isotopic pattern with nearly equal intensity.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion peaks (e.g., m/z 100-400).
Expected Results and Interpretation
The analysis should reveal a pair of intense peaks corresponding to the protonated molecule, separated by 2 Da.
Table 3: Expected High-Resolution Mass Spectrometry Peaks
| Ion | Calculated m/z (C₈H₈⁷⁹BrN₂⁺) | Calculated m/z (C₈H₈⁸¹BrN₂⁺) | Expected Ratio |
| [M+H]⁺ | 210.9872 | 212.9852 | ~1:1 |
The observation of this distinct isotopic doublet at the correct high-resolution mass provides extremely strong evidence for the presence of one bromine atom and confirms the elemental composition.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle & Rationale: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar, heterocyclic compound like 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, a reversed-phase (RP-HPLC) method is the logical choice.
Sources
High-Throughput Screening Assays for Pyrrolo[2,3-c]pyridine Derivatives: Application Notes and Protocols
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, making it a cornerstone for the development of inhibitors targeting a wide range of protein classes.[1] Notably, derivatives of this scaffold have demonstrated significant potential as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] Furthermore, the versatility of the pyrrolo[2,3-c]pyridine core has led to the discovery of compounds with other biological activities, including the inhibition of histone demethylases like LSD1 and antimicrobial effects.[4][5][6][7]
The successful identification of lead compounds from large chemical libraries of pyrrolo[2,3-c]pyridine derivatives hinges on the deployment of robust, sensitive, and scalable high-throughput screening (HTS) assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of suitable HTS assays for this important class of molecules. We will delve into the mechanistic basis of recommended assay technologies, provide field-proven protocols, and offer insights into data analysis and quality control.
Strategic Selection of HTS Assay Formats
The choice of an HTS assay is dictated by the biological target of the pyrrolo[2,3-c]pyridine derivatives. Given their prevalence as kinase inhibitors, this guide will focus on assays designed to measure kinase activity. The ideal HTS assay should be:
-
Homogeneous: A "mix-and-read" format that does not require separation or wash steps, thus simplifying automation and reducing variability.
-
Miniaturizable: Compatible with high-density microplate formats (e.g., 384- and 1536-well) to conserve reagents and compound stocks.
-
Robust: Demonstrating high statistical confidence, typically measured by a Z' factor ≥ 0.5.
-
Sensitive: Able to detect subtle changes in enzyme activity with low concentrations of enzyme and substrate.
-
Resistant to Interference: Minimally affected by compound autofluorescence, quenching, or other artifacts.
Based on these criteria, three primary technologies are recommended for screening pyrrolo[2,3-c]pyridine libraries against kinase targets:
-
Luminescence-Based ATP Depletion/ADP Formation Assays: These assays indirectly measure kinase activity by quantifying the consumption of ATP or the production of ADP.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays detect the phosphorylation of a substrate by a kinase through proximity-based energy transfer.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®/AlphaLISA®): A bead-based technology that measures substrate phosphorylation through the generation of a luminescent signal upon close proximity of donor and acceptor beads.
The following sections will provide detailed protocols and application notes for each of these technologies.
Section 1: Luminescence-Based Kinase Assays (ADP-Glo™)
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal and highly sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] This assay is performed in two steps, making it particularly robust for HTS.
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and, critically, depletes the remaining unconsumed ATP. This step is crucial as it eliminates the primary source of background signal.
-
ADP to ATP Conversion and Luminescence Detection: A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, producing a luminescent signal that is directly proportional to the initial kinase activity.[8][9]
This assay format is advantageous because the luminescent signal positively correlates with kinase activity, which can be more intuitive for data analysis compared to ATP depletion assays where the signal decreases with increasing enzyme activity.
Figure 1: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ HTS for a Target Kinase
This protocol is optimized for a 384-well plate format.
Materials:
-
Target Kinase (e.g., FGFR, FAK)
-
Kinase Substrate (peptide or protein)
-
Pyrrolo[2,3-c]pyridine compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the target kinase, typically containing HEPES, MgCl₂, DTT, and a surfactant like BSA or Tween-20)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each pyrrolo[2,3-c]pyridine derivative from the library into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO into designated wells (maximum activity) and a known inhibitor of the target kinase (minimum activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development to ensure the reaction is in the linear range.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The ATP concentration should be at or near the Km value for the target kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Start the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well, bringing the total reaction volume to 5 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate gently.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction to stabilize.[10]
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Quality Control
-
Z' Factor Calculation: The robustness of the assay is determined by calculating the Z' factor using the high (DMSO) and low (inhibitor) controls:
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
A Z' factor ≥ 0.5 is considered excellent for HTS.
-
-
Inhibition Calculation: The percent inhibition for each compound is calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
-
Section 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assays
Principle of HTRF® Kinase Assays
HTRF® is a TR-FRET technology that combines the sensitivity of fluorescence resonance energy transfer with time-resolved detection to minimize background fluorescence.[11] For kinase assays, the principle involves:
-
Donor and Acceptor Pair: A long-lifetime europium (Eu³⁺) or terbium (Tb³⁺) cryptate is used as the donor fluorophore, typically conjugated to a phospho-specific antibody. An acceptor fluorophore (like XL665 or d2) is conjugated to a molecule that binds the kinase substrate (e.g., streptavidin for a biotinylated substrate).[12]
-
Proximity-Based Signal: When the kinase phosphorylates the substrate, the phospho-specific antibody (with the donor) binds to the newly formed phosphosite. This brings the donor and acceptor fluorophores into close proximity.
-
Energy Transfer and Detection: Excitation of the donor with a light source (e.g., a laser or flash lamp) results in energy transfer to the acceptor, which then emits light at a specific wavelength. This emitted light is measured after a time delay, which eliminates short-lived background fluorescence. The HTRF signal is directly proportional to the amount of phosphorylated substrate.[11][12]
Figure 2: Principle of the HTRF® Kinase Assay.
Detailed Protocol: HTRF® HTS for a Target Kinase
This protocol is adapted for a 384-well plate format.
Materials:
-
Target Kinase
-
Biotinylated Kinase Substrate
-
Pyrrolo[2,3-c]pyridine compound library (in DMSO)
-
HTRF® KinEASE™ Kit (or specific reagents from Revvity) including:
-
Europium-conjugated anti-phospho antibody
-
Streptavidin-XL665 (SA-XL665)
-
HTRF® Enzymatic Buffer
-
HTRF® Detection Buffer
-
-
Low-volume, white 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
HTRF®-certified plate reader
Procedure:
-
Compound and Enzyme Addition:
-
Dispense 0.5 µL of compound solution (or DMSO/control inhibitor) into the assay plate.
-
Add 5.5 µL of the target kinase diluted in HTRF® Enzymatic Buffer to each well.
-
Incubate for 15 minutes at room temperature.[13]
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a solution containing the biotinylated substrate and ATP in HTRF® Enzymatic Buffer to each well.[13] The final concentrations of substrate and ATP should be optimized during assay development.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu-cryptate anti-phospho antibody and SA-XL665 in HTRF® Detection Buffer.
-
Add 8 µL of the detection reagent mix to each well to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis and Quality Control
-
Ratio Calculation: The HTRF® signal is typically expressed as a ratio of the acceptor and donor emission signals, which corrects for well-to-well variations and compound interference.
-
Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Z' Factor and Inhibition Calculation: These are calculated as described for the ADP-Glo™ assay, using the ratiometric signal.
Section 3: AlphaLISA®/AlphaScreen® Kinase Assays
Principle of Alpha Technology
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions with high sensitivity.[14] For kinase assays, the principle is as follows:
-
Donor and Acceptor Beads: The assay utilizes two types of beads: Donor beads and Acceptor beads. Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. Acceptor beads contain a chemiluminescent substrate that reacts with the singlet oxygen to produce light.
-
Proximity-Dependent Signal: A biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is captured by Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within ~200 nm).[15][16]
-
Signal Amplification and Detection: The singlet oxygen produced by the Donor beads diffuses and reacts with the chemiluminescent substrate in the Acceptor beads, resulting in a highly amplified light emission at 520-620 nm (AlphaScreen®) or a more specific wavelength of 615 nm (AlphaLISA®).[14] The signal is directly proportional to the level of substrate phosphorylation.
Figure 3: The AlphaScreen®/AlphaLISA® Kinase Assay Principle.
Detailed Protocol: AlphaLISA® HTS for a Target Kinase
This protocol is designed for a 384-well plate format.
Materials:
-
Target Kinase
-
Biotinylated Substrate
-
Pyrrolo[2,3-c]pyridine compound library (in DMSO)
-
AlphaLISA® reagents (Revvity) including:
-
Streptavidin-coated Donor Beads
-
AlphaLISA® Acceptor Beads (e.g., Protein A-coated)
-
Anti-phospho-substrate antibody
-
-
AlphaLISA® Assay Buffer
-
White, opaque 384-well ProxiPlates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with AlphaLISA® detection capabilities
Procedure:
-
Kinase Reaction:
-
Dispense 50 nL of compound solution (or controls) into the wells.
-
Add 5 µL of a solution containing the target kinase and biotinylated substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a mix of AlphaLISA® Acceptor beads and the anti-phospho antibody in assay buffer.
-
Add 5 µL of this mix to each well to stop the kinase reaction (if the buffer contains EDTA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a suspension of Streptavidin-coated Donor beads in assay buffer. Note: This step should be performed under dim light conditions.
-
Add 5 µL of the Donor bead suspension to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis and Quality Control
-
Z' Factor and Inhibition Calculation: These are calculated as described for the previous assays, using the raw luminescent signal.
-
Counter-screens: It is important to perform counter-screens to identify compounds that interfere with the AlphaLISA® signal (e.g., singlet oxygen quenchers).
Comparative Summary of Recommended HTS Technologies
| Feature | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | AlphaLISA®/AlphaScreen® |
| Principle | ADP detection via luciferase | Proximity-based energy transfer | Proximity-based singlet oxygen channeling |
| Signal Direction | Increases with kinase activity | Increases with kinase activity | Increases with kinase activity |
| Universality | Highly universal (detects ADP) | Requires specific antibody pairs | Requires specific antibody pairs |
| Sensitivity | Very high | High | Extremely high |
| Throughput | High | High | Very high |
| Cost per well | Moderate | Moderate to High | Moderate to High |
| Interference | Luciferase inhibitors | Compound fluorescence | Singlet oxygen quenchers |
| Key Advantage | Universal for any ADP-producing enzyme | Robust against compound fluorescence | High sensitivity and signal amplification |
Conclusion and Forward Look
The pyrrolo[2,3-c]pyridine scaffold is a rich source of potential therapeutics, particularly kinase inhibitors. The successful prosecution of a drug discovery campaign targeting this scaffold is critically dependent on the selection and execution of appropriate high-throughput screening assays. The ADP-Glo™, HTRF®, and AlphaLISA®/AlphaScreen® platforms represent robust, scalable, and sensitive technologies well-suited for this purpose.
The protocols provided herein offer a solid foundation for initiating an HTS campaign. However, it is imperative to emphasize that each assay must be carefully optimized for the specific kinase-substrate system under investigation. This includes determining optimal enzyme and substrate concentrations, ATP concentration, and reaction times to ensure the generation of high-quality, actionable data. Subsequent hit validation and characterization will require orthogonal assays and detailed mechanistic studies to confirm the mode of action of any identified pyrrolo[2,3-c]pyridine derivatives.
References
- Zhang, Y., et al. (2007).
- Zhang, Y., et al. (2008).
- Klink, T. A., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
- Zhang, J. H., et al. (2012).
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC.
- Eglen, R. M., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
-
Agilent Technologies. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]
- Wang, L., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC.
- Wang, L., et al. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed.
- Wójcik, M., et al. (2021).
- Ivanov, M., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 14(1), 20-33.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
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- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
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- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
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High-Precision In Vitro Profiling of 7-Azaindole Kinase Inhibitors
Application Note & Protocol Guide
Abstract
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the indole ring and, more importantly, the purine core of ATP. While this scaffold has yielded FDA-approved successes like Vemurafenib (Zelboraf) and Pexidartinib (Turalio), it presents unique in vitro challenges. Its planar geometry facilitates strong intermolecular
This guide moves beyond generic screening protocols to provide a tailored, high-integrity workflow specifically for 7-azaindole derivatives.
Section 1: The Mechanistic Rationale
To assay a 7-azaindole effectively, one must understand its binding mode. Unlike a standard indole, the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole NH (N1) acts as a donor. This allows the scaffold to form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine ring of ATP.
Visualization: The Hinge-Binding Mimicry
The following diagram illustrates the structural logic of using 7-azaindole to compete with ATP.
Caption: 7-Azaindole mimics the Adenine core of ATP, establishing a bidentate hydrogen bond network with the kinase hinge region.
Section 2: Physicochemical Gatekeeping (Solubility)
The Challenge: 7-azaindoles are prone to forming centrosymmetric dimers in solution via N1-H...N7 hydrogen bonds, leading to crystal packing and poor solubility. The Risk: Running biochemical assays with precipitated compounds yields erratic IC50 data.
Protocol A: Kinetic Solubility via Laser Nephelometry
This protocol determines the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.
Materials:
-
Test Compounds (10 mM in DMSO).
-
Assay Buffer (PBS pH 7.4).
-
Nephelometer (e.g., BMG NEPHELOstar or similar).
Step-by-Step Workflow:
-
Preparation: Prepare a serial dilution of the 7-azaindole compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of DMSO stock into 198 µL of PBS (1% final DMSO) in a clear-bottom 96-well plate.
-
Incubation: Shake at 600 rpm for 90 minutes at 25°C. Note: 7-azaindoles require adequate equilibration time due to potential metastable states.
-
Read: Measure forward light scattering (laser nephelometry).
-
Analysis: Plot Relative Nephelometry Units (RNU) vs. Concentration. The "solubility limit" is the inflection point where RNU spikes above the solvent background.
Critical Decision Point:
-
If Solubility < 10 µM: STOP. Chemical modification is required (e.g., adding solubilizing groups like piperazines).
-
If Solubility > 10 µM: Proceed to Biochemical Assays.
Section 3: Biochemical Potency (TR-FRET)
The Challenge: 7-azaindoles are ATP-competitive. If the assay uses saturating ATP concentrations (>> Km), the inhibitor's potency will be artificially masked. The Solution: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) run at the apparent ATP Km .[1][2]
Protocol B: TR-FRET Kinase Inhibition
This assay measures the displacement of a tracer or the inhibition of substrate phosphorylation.
Experimental Setup:
| Component | Specification | Reason |
|---|---|---|
| Kinase | Recombinant Human Kinase (e.g., BRAF V600E) | Target of interest. |
| Substrate | GFP-labeled or Biotinylated peptide | FRET acceptor/donor pair. |
| ATP Conc. | = Km (apparent) | Ensures sensitivity to competitive inhibitors [1]. |
| Detergent | 0.01% Triton X-100 or Brij-35 | CRITICAL: Prevents colloidal aggregation of hydrophobic 7-azaindoles. |
Step-by-Step Workflow:
-
Km Determination (Pre-requisite): Titrate ATP (0 - 1 mM) against the kinase to establish the Km.[2] Do not skip this step.
-
Compound Plating: Acoustic dispense (Echo) or pipette 7-azaindole titration (e.g., 10 µM to 0.1 nM) into a 384-well low-volume white plate.
-
Enzyme/Substrate Mix: Add Kinase and Substrate in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Expert Insight: Pre-incubate compound and enzyme for 15 mins before adding ATP. This allows the 7-azaindole to lock into the hinge region.
-
-
Reaction Start: Add ATP (at Km concentration) to initiate the reaction.
-
Incubation: Incubate for 60 minutes at RT (protected from light).
-
Detection: Add EDTA (to stop reaction) and Terbium/Europium-labeled antibody.
-
Read: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a multimode reader (e.g., EnVision).
Visualization: Assay Logic Flow
Caption: The critical path for validating 7-azaindole compounds, prioritizing solubility to prevent false negatives/positives.
Section 4: Cellular Target Engagement (Western Blot)
The Challenge: Biochemical potency does not guarantee cellular permeability. The polar N7 nitrogen can sometimes reduce membrane permeability compared to pure indoles. The Solution: Direct measurement of downstream phosphorylation (e.g., pERK for BRAF inhibitors) in relevant cell lines.
Protocol C: Phospho-Protein Western Blot
Cell Line: A375 (Melanoma, BRAF V600E mutant) or relevant disease model.
Step-by-Step Workflow:
-
Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) in DMEM + 10% FBS. Allow adherence overnight.
-
Treatment: Treat cells with the 7-azaindole compound (at 1x, 5x, and 10x the biochemical IC50) for 1 hour.
-
Control: Include DMSO (negative) and Vemurafenib (positive, 1 µM).
-
-
Lysis: Wash cells with ice-cold PBS.[3][4][5] Lyse immediately on ice using RIPA Buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
-
Scientific Integrity: Phosphatase inhibitors are non-negotiable; without them, the phospho-signal degrades within seconds of lysis [2].
-
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Electrophoresis: Load 20 µg protein/lane on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane (0.45 µm).
-
Blotting:
-
Block: 5% BSA in TBST (1 hr).
-
Primary Ab: Anti-pERK1/2 (1:1000) overnight at 4°C.[5]
-
Secondary Ab: HRP-conjugated anti-rabbit (1:5000) 1 hr RT.
-
-
Detection: ECL substrate. Visualize bands.
-
Normalization: Strip and re-probe for Total ERK1/2 or GAPDH to confirm equal loading.
References
-
Irie, T., & Sawa, M. (2018).[6] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6][7][8][9] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]
-
Popowycz, F., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6][7][8][9] Journal of Medicinal Chemistry. Retrieved from [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
One-Pot Synthesis of 7-Azaindole Derivatives: A Detailed Guide for Researchers
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] Its derivatives are key components in several approved drugs and clinical candidates, particularly in the development of kinase inhibitors for cancer therapy.[1][2][4][5][6] The development of efficient and practical synthetic methods to access these valuable compounds is of great importance to the drug discovery community.[4] This guide provides an in-depth overview of various one-pot synthetic strategies for 7-azaindole derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to One-Pot Synthesis
The synthesis of the 7-azaindole core in a single pot offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Several powerful strategies have emerged, primarily revolving around transition-metal catalysis and microwave-assisted organic synthesis (MAOS). These methods often involve a sequence of reactions, such as cross-coupling followed by cyclization, performed in a single reaction vessel without the isolation of intermediates.
Transition-Metal-Catalyzed One-Pot Syntheses
Transition metals, particularly palladium, copper, and iron, have proven to be invaluable catalysts for the construction of the 7-azaindole ring system. These methods typically start from readily available aminopyridines and proceed through a cascade of reactions to form the fused pyrrole ring.
A robust one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles has been developed utilizing a sequential Suzuki-Miyaura cross-coupling reaction.[7] This strategy allows for the selective introduction of different aryl groups at the C3 and C6 positions of the 7-azaindole core, starting from a dihalogenated precursor.[7] The chemoselectivity is achieved by carefully controlling the reaction conditions, particularly the temperature and the sequential addition of the catalyst system.[7]
Experimental Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles
This protocol is adapted from the work of Kumar et al., ACS Omega (2023).[7]
Starting Materials:
-
6-chloro-3-iodo-N-protected 7-azaindole
-
Arylboronic acid 1 (for C3 position)
-
Arylboronic acid 2 (for C6 position)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cs₂CO₃ (Cesium carbonate)
-
Toluene/Ethanol (1:1 solvent mixture)
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), arylboronic acid 1 (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).
-
Add the toluene/ethanol (1:1) solvent mixture.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
To the same reaction vessel, add arylboronic acid 2 (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).
-
Increase the temperature to 110 °C and continue stirring until the reaction is complete.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3,C6-diaryl 7-azaindole.
Data Summary:
| Entry | C3-Aryl Group (Ar¹) | C6-Aryl Group (Ar²) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 88 |
| 2 | 4-Tolyl | 4-Methoxyphenyl | 85 |
| 3 | 2-Tolyl | 4-Methoxyphenyl | 82 |
| 4 | 4-Methoxyphenyl | 4-Methoxyphenyl | 75 |
Table adapted from Kumar et al., ACS Omega (2023).[7]
Workflow Diagram:
Caption: One-pot sequential Suzuki-Miyaura cross-coupling.
An efficient and economical procedure for the synthesis of 7-azaindoles involves an iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation.[4] This method offers the advantages of using a less expensive and more environmentally friendly catalyst compared to palladium.[4] The reaction proceeds rapidly under microwave heating, leading to good yields of the desired products.[4]
Experimental Protocol: Microwave-Assisted Iron-Catalyzed Synthesis of 7-Azaindoles
This protocol is based on the work of Kumar et al., RSC Advances (2019).[4]
Starting Materials:
-
o-Haloaromatic amine (e.g., 2-amino-3-iodopyridine)
-
Terminal alkyne
-
FeCl₃ (Iron(III) chloride)
-
CuI (Copper(I) iodide)
-
KOtBu (Potassium tert-butoxide)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
In a microwave reaction vial, combine the o-haloaromatic amine (1.0 mmol), terminal alkyne (1.2 mmol), FeCl₃ (0.05 mmol), CuI (0.1 mmol), and KOtBu (1.5 mmol).
-
Add NMP (2 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 7-azaindole derivative.
Data Summary:
| Entry | o-Haloaromatic Amine | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | 85 |
| 2 | 2-Amino-3-iodopyridine | 1-Octyne | 78 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | 75 |
Representative yields based on the described methodology.[4]
Reaction Workflow:
Caption: Iron-catalyzed one-pot 7-azaindole synthesis.
Microwave-Assisted One-Pot Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[4][8][9] This technology is particularly well-suited for one-pot reactions, enabling rapid and efficient construction of the 7-azaindole scaffold.
A novel and highly efficient one-pot synthesis of di-7-azaindolylmethanes (DAIMs) has been developed using microwave irradiation.[8] This method involves the reaction of 7-azaindole with various aldehydes in the presence of a base.[8] The rapid heating provided by the microwave promotes the nucleophilicity of the 7-azaindole, leading to the formation of the DAIM product.[8]
Experimental Protocol: Microwave-Assisted Synthesis of DAIMs
This protocol is based on the work of Jones et al., Molecules (2018).[8]
Starting Materials:
-
7-Azaindole
-
Aldehyde
-
K₂CO₃ (Potassium carbonate)
-
Methanol:Water (1:1)
Procedure:
-
In a microwave-safe vessel, combine 7-azaindole (0.38 mmol), the aldehyde (0.19 mmol), and K₂CO₃ (1.27 mmol).
-
Add a 1:1 mixture of methanol and water.
-
Seal the vessel and subject it to microwave heating at 130 °C for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate it, and purify the crude product by chromatography to obtain the di-7-azaindolylmethane.
Data Summary:
| Aldehyde | Yield (%) |
| Benzaldehyde | 95 |
| 4-Chlorobenzaldehyde | 92 |
| Isobutyraldehyde | 85 |
Isolated yields after chromatography.[8]
Proposed Mechanism:
Caption: Proposed mechanism for DAIM formation.
Multi-Component One-Pot Syntheses
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. This approach offers a high degree of molecular diversity and complexity from simple starting materials.
An efficient one-pot, three-component synthesis of highly substituted 7-azaindole derivatives has been developed.[10][11] This method involves the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[10][11] The reaction proceeds smoothly in either ethanol or acetic acid at reflux, providing access to a diverse range of 7-azaindole structures.[11]
Experimental Protocol: Three-Component Synthesis of 7-Azaindoles
This protocol is based on the work of Vilches-Herrera et al., ACS Combinatorial Science (2012).[10]
Starting Materials:
-
N-Substituted 2-amino-4-cyanopyrrole
-
Aldehyde
-
Active methylene compound (e.g., malononitrile, benzoylacetonitrile)
-
Ethanol or Acetic Acid
Procedure:
-
To a round-bottom flask, add the N-substituted 2-amino-4-cyanopyrrole (1.0 equiv), the aldehyde (1.0 equiv), and the active methylene compound (1.0 equiv).
-
Add ethanol or acetic acid as the solvent.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography.
Data Summary:
| Aldehyde | Active Methylene Compound | Yield (%) |
| 4-Chlorobenzaldehyde | Malononitrile | 85 |
| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 78 |
| 2-Naphthaldehyde | Malononitrile | 82 |
Representative yields for the synthesis of highly substituted 7-azaindoles.[10][11]
Reaction Overview:
Caption: Three-component one-pot synthesis of 7-azaindoles.
Conclusion
The one-pot synthesis of 7-azaindole derivatives represents a significant advancement in synthetic organic and medicinal chemistry. The strategies outlined in this guide, including transition-metal-catalyzed reactions, microwave-assisted methods, and multi-component approaches, provide researchers with a powerful toolkit for accessing these important heterocyclic compounds. By understanding the underlying mechanisms and having access to detailed protocols, scientists can efficiently synthesize diverse libraries of 7-azaindole derivatives for drug discovery and other applications. The continued development of novel and efficient one-pot methodologies will undoubtedly accelerate the discovery of new therapeutics based on this versatile scaffold.
References
-
Jones, T. A., et al. (2018). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Molecules, 23(10), 2533. [Link]
-
Kumar, A., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(69), 40356-40360. [Link]
-
Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Collot, M., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(20), 8265-8273. [Link]
-
Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545. [Link]
-
Wang, H., et al. (2016). Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation. Synthetic Communications, 46(4), 332-338. [Link]
-
Grel, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3013-3033. [Link]
-
Li, Y., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]
-
Various Authors. (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7948. [Link]
-
El-Ghanam, A. M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Vilches-Herrera, M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 409-414. [Link]
-
Ali, A. R., & Hu, L. (2025). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu₂O. Asian Journal of Organic Chemistry, 14(1), e202400421. [Link]
-
Pop, A., et al. (2021). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules, 26(16), 4812. [Link]
-
Vilches-Herrera, M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 7-Azaindole Synthesis & Purification
The following guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives.
Status: Operational | Tier: Advanced Application Support Subject: Yield Optimization, Impurity Profiling, and Process Safety[1]
Diagnostic & Troubleshooting Guide
Use this section to identify the root cause of yield loss based on your specific synthetic route.
Scenario A: The Modified Chichibabin Cyclization
Route: 2-Amino-3-picoline (or 2-fluoro-3-picoline) + LDA + Electrophile.[1] Common Issue: Dark red/black reaction mixture with yields <40%.
| Symptom | Probable Cause | Technical Solution |
| Low Yield (<20%) | Insufficient Base Stoichiometry. The reaction consumes 2 equivalents of base: one for lithiation of the methyl group and one to deprotonate the resulting amine anion. | Corrective Action: Increase LDA to 2.2–3.0 equivalents . Using only 1.1 eq results in stalled intermediates and dimerization [1]. |
| "Tarry" Impurities | Picoline Dimerization. The lithiated picoline species is a nucleophile but can also attack unreacted starting material, forming a 1,4-addition dimer.[1] | Corrective Action: Maintain reaction temperature strictly at -40°C or lower during lithiation. Ensure rapid mixing. Alternatively, use the "Inverse Addition" technique (See Protocol 1).[1] |
| Incomplete Conversion | Moisture Contamination. 7-azaindole intermediates are extremely hygroscopic and sensitive to proton sources. | Corrective Action: Dry THF over Na/benzophenone. Titrate n-BuLi before use.[1] |
Scenario B: The Bartoli Indole Synthesis
Route: ortho-Nitroarene + Vinyl Grignard.[2][3][4] Common Issue: Incomplete consumption of starting material or complex mixture.[1]
| Symptom | Probable Cause | Technical Solution |
| Stalled Reaction | Grignard Consumption. The reaction mechanism requires 3 equivalents of vinyl magnesium bromide: 1 eq for reduction to nitroso, 1 eq for addition, and 1 eq for deprotonation.[1] | Corrective Action: Always use 3.5–4.0 equivalents of VinylMgBr.[1] Do not scale down stoichiometry [2]. |
| Low Regioselectivity | Steric Factors. The Bartoli route relies on steric bulk at the ortho position to force the [3,3]-sigmatropic rearrangement.[3] | Corrective Action: This route is best for 7-substituted-7-azaindoles .[1] If the ortho position is not substituted, yield will be poor.[1][4] Switch to the Chichibabin or Sonogashira route. |
| Violent Exotherm | Fast Addition. Nitro-Grignard reactions are highly exothermic.[1] | Corrective Action: Maintain temperature between -40°C and -20°C . Add Grignard dropwise over 1–2 hours. |
Visualizing the Process Logic
The following diagrams illustrate the decision-making process for route selection and the mechanistic pathway for the primary scale-up route.
Figure 1: Synthesis Route Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on substitution patterns.
Figure 2: The "Dimerization Trap" in Chichibabin Cyclization
Caption: Mechanism of yield loss via self-condensation (dimerization) when base stoichiometry is insufficient.[1]
Deep Dive Protocol: High-Yield Modified Chichibabin Synthesis
This protocol is optimized for scale-up (10g–100g) and minimizes the dimerization impurity described in Figure 2.
Objective: Synthesis of 7-azaindole from 2-amino-3-picoline (or 2-fluoro-3-picoline). Target Yield: >80% Purity: >98% (post-recrystallization)
Reagents
-
Substrate: 2-Fluoro-3-picoline (preferred over amino-picoline for cleaner lithiation) [1].[1]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.[1]
-
Electrophile: Benzonitrile (PhCN) or N,N-Dimethylformamide (DMF) for unsubstituted parent.[1]
-
Solvent: Anhydrous THF (water content <50 ppm).[1]
Step-by-Step Workflow
1. System Preparation (Critical)
-
Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Charge with anhydrous THF.[1]
-
Cool to -40°C (Dry ice/Acetonitrile bath). Note: Standard -78°C is unnecessary and can cause solubility issues; 0°C promotes dimerization.
2. The "Inverse Addition" Strategy
-
Optimized method: Add LDA (2.2 equiv) to the flask first.
-
Add Benzonitrile (1.1 equiv) to the LDA solution at -40°C. Stir for 15 minutes.
-
Why? This pre-forms a lithiated benzonitrile species, ensuring that as soon as the picoline is added and lithiated, it is trapped by the electrophile rather than attacking another picoline molecule.[1]
3. Substrate Addition
-
Add 2-Fluoro-3-picoline (1.0 equiv) dropwise over 30 minutes.
-
The solution will turn a deep blood-red color. This is the active intermediate.
-
Stir at -40°C for 2 hours.
4. Cyclization
-
Allow the reaction to warm slowly to room temperature over 1 hour.
-
Observation: The color may shift to brown/orange.
5. Workup (The Acid-Base Swing)
-
Quench with saturated NH₄Cl (exothermic).[1]
-
Extract with EtOAc (3x).[1] Combine organics.
-
Purification Hack: 7-Azaindole is amphoteric (Pyridine pKa ~4.6, Pyrrole pKa ~15).[1]
-
Extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated). Neutral impurities remain in organic.
-
Separate the aqueous layer.
-
Basify the aqueous layer to pH 10 using NH₄OH . The product will precipitate or oil out.
-
Extract back into EtOAc, dry over MgSO₄, and concentrate.
-
6. Crystallization
-
Recrystallize from Ethanol or Toluene/Hexane mixture to remove trace dimers.[1]
Frequently Asked Questions (FAQs)
Q: Why is my product turning pink/purple upon storage? A: 7-Azaindole is prone to oxidation at the C3 position, leading to colored oligomers. Store the solid under Argon at 4°C, protected from light. Ensure all acid traces are removed during workup, as acidic environments accelerate this degradation.[1]
Q: Can I use n-BuLi directly instead of LDA? A: Not recommended. n-BuLi is too nucleophilic and will attack the pyridine ring (nucleophilic aromatic substitution) or the nitrile electrophile directly, leading to alkylated byproducts. LDA is non-nucleophilic and strictly acts as a base.
Q: I see a large peak at M+M in my mass spec. What is it? A: This is the picoline dimer (See Figure 2). It forms when the lithiated picoline attacks a neutral picoline molecule. This confirms you either used insufficient base (<2.0 equiv) or the addition rate was too fast at too high a temperature.
Q: How do I remove the N-oxide impurity if I used the oxidation route? A: N-oxides are much more polar than the parent azaindole. They can be removed via silica gel chromatography using a polar eluent (e.g., DCM:MeOH 95:5).[1] Alternatively, reduction with PCl₃ or Fe/Acetic acid can convert unreacted N-oxide back to the base, though this adds a step.[1]
References
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link][1]
-
Bartoli Indole Synthesis: Reaction Mechanism and Stoichiometry. Source: Wikipedia (Verified against primary literature).[1] URL:[Link][1]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Source: National University of Pharmacy.[1] URL:[Link][1]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Source: ResearchGate (Review).[1][7] URL:[Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the dedicated technical support guide for the purification of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate.[1] As a bromo-substituted 7-azaindole derivative, this compound presents unique purification challenges that require a nuanced and informed approach. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired purity targets.
Understanding the Chemistry: The "Why" Behind the "How"
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. The presence of the basic pyridine nitrogen and the acidic pyrrole N-H group, combined with the electron-withdrawing bromine atom, dictates its chemical behavior during purification. A likely synthetic route involves the bromination of 4-methyl-1H-pyrrolo[2,3-c]pyridine. This knowledge is crucial as it informs the potential impurity profile we must address.
Potential Impurities to Consider:
-
Unreacted Starting Material: 4-methyl-1H-pyrrolo[2,3-c]pyridine.
-
Regioisomers: Bromination at other positions on the pyrrolo[2,3-c]pyridine ring system.
-
Di-brominated Species: Over-bromination leading to the introduction of a second bromine atom.
-
Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.
Column Chromatography Clinic
Flash column chromatography is a primary tool for the purification of this compound. However, its success hinges on navigating the unique challenges posed by N-heterocycles.
Issue 1: Poor Separation and Tailing Peaks on Silica Gel
-
The Root Cause: The basic pyridine nitrogen in your target molecule can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to peak tailing, poor resolution, and in severe cases, irreversible adsorption of your compound to the stationary phase.
-
The Solution: Mobile Phase Modification. To mitigate this interaction, a common and effective strategy is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase (e.g., hexane/ethyl acetate) will "cap" the acidic silanol groups, preventing your basic compound from binding too strongly.
-
Ammonia: A solution of methanol containing a small percentage of ammonia can also be effective, particularly for more polar compounds.
-
-
Expert Tip: Always perform a small-scale TLC analysis with and without the basic modifier to visualize the impact on separation before committing to a large-scale column.
Issue 2: The Compound Won't Elute from the Column
-
The Root Cause: This is an extreme case of the acid-base interaction described above, or your compound may be too polar for the chosen solvent system.
-
The Solution: A Multi-pronged Approach.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, a gradient towards 100% ethyl acetate and then to a mixture of ethyl acetate/methanol may be necessary.
-
Incorporate a Basic Modifier: As mentioned above, the addition of TEA or ammonia is often essential to facilitate the elution of basic heterocycles.
-
Consider an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using an amine-functionalized silica gel. This specialized stationary phase has a basic surface that minimizes interactions with basic analytes, often providing superior peak shape and resolution.
-
Workflow for Column Chromatography Troubleshooting
Caption: Decision workflow for troubleshooting column chromatography.
Recrystallization Roundtable
Recrystallization is a powerful and scalable purification technique for solid compounds. The key is selecting the appropriate solvent system.
Issue 1: Oiling Out - The Dreaded Liquid Phase
-
The Root Cause: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.
-
The Solution: Solvent System Selection and Technique.
-
Choose a Lower-Boiling Solvent: If possible, select a solvent with a lower boiling point.
-
Employ a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems for compounds like this include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Methanol/Water
-
-
Issue 2: Poor Recovery of the Purified Compound
-
The Root Cause: This typically indicates that your compound has significant solubility in the recrystallization solvent even at low temperatures, or that too much solvent was used.
-
The Solution: Optimize Your Conditions.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Concentrate the Mother Liquor: If you suspect significant product loss in the filtrate (mother liquor), you can concentrate it by rotary evaporation and attempt a second recrystallization to recover more material.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in column chromatography?
A1: For a compound with the polarity of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine, a good starting point for TLC analysis is a 30:70 mixture of ethyl acetate in hexane. Based on the Rf value, you can then adjust the polarity. Remember to add 0.1-1% triethylamine to your mobile phase to improve peak shape.
Q2: How can I effectively remove residual starting material (4-methyl-1H-pyrrolo[2,3-c]pyridine)?
A2: The starting material is less polar than the brominated product. Therefore, during column chromatography, the starting material will elute first. Careful selection of the eluent polarity and collecting smaller fractions at the beginning of the elution will allow for effective separation.
Q3: My purified compound is still showing a minor impurity by NMR. What could it be?
A3: If you have successfully removed the starting material, a persistent minor impurity could be a regioisomer formed during the bromination step. These isomers can have very similar polarities, making them challenging to separate by standard chromatography. In such cases, preparative HPLC or careful recrystallization may be necessary.
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially if normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogen.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen initial eluent (e.g., 95:5:0.5 Hexane:Ethyl Acetate:Triethylamine).
-
Column Packing: Pour the slurry into the column and apply gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution: Begin elution with your initial, less polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Two-Solvent System
-
Dissolution: In a flask, dissolve the crude solid in the minimum volume of a hot "good" solvent (e.g., ethyl acetate).
-
Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Maximize Yield: Place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient with 0.5% TEA | Separation of less polar starting material and more polar impurities. Purity >98% is achievable. |
| Recrystallization | Solvent System: Ethyl Acetate/Hexane or Methanol/Water | Removal of soluble impurities. Crystalline solid with improved purity. |
| Preparative HPLC | Stationary Phase: C18Mobile Phase: Acetonitrile/Water Gradient with 0.1% TFA | High-resolution separation of closely related isomers. Purity >99% is achievable. |
Purification Strategy Flowchart
Caption: A typical purification workflow for 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.
References
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. J. Org. Chem. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. Available at: [Link]
- Preparation method for 4-substituted-7-azaindole. Google Patents.
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Org. Biomol. Chem. Available at: [Link]
Sources
Technical Support Center: 7-Azaindole Solubility Optimization
Topic: Overcoming Solubility Issues with 7-Azaindole Derivatives
Audience: Medicinal Chemists, Formulation Scientists, and Biologists.
Introduction: The "Brick Dust" Challenge
User Query: "Why do my 7-azaindole kinase inhibitors precipitate in aqueous media despite having polar groups?"
Technical Insight: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibition because it mimics the purine ring of ATP, forming a critical bidentate hydrogen bond with the kinase hinge region. However, this same feature creates a significant physicochemical challenge: High Crystal Lattice Energy .
The 7-azaindole core is planar and possesses both a hydrogen bond donor (N1-H) and an acceptor (N7). In the solid state, these molecules self-assemble into centrosymmetric dimers held together by dual hydrogen bonds, further stabilized by strong
This guide addresses the three pillars of solubilization: Structural Modification , Salt Selection , and Assay Formulation .
Module 1: Structural Modification (The "Design" Phase)
Objective: Disrupt the crystal lattice without destroying biological affinity.
Strategy 1: The "Solubility Forecast Index" (SFI)
To move away from "brick dust," you must disrupt the planarity of the molecule.
-
The Rule: Target an SFI < 6.
-
Formula:
-
-
Action: Introduce
-hybridized centers (e.g., morpholine, piperazine, or chiral methyl groups) directly attached to the core or on side chains. This creates "molecular escape vectors" that prevent tight crystal packing.
Strategy 2: N-Methylation (The "Masking" Approach)
If the N1-H is not required for binding (check your co-crystal structure), methylating the N1 position eliminates the donor capability, preventing the formation of the insoluble dimer.
-
Caution: In many kinase inhibitors (e.g., Vemurafenib), the N1-H is essential for hinge binding. If so, move to Module 2.
Decision Logic Diagram
Figure 1: Decision tree for structural modification of 7-azaindole scaffolds to improve solubility.
Module 2: Salt Selection (The Chemical Fix)
User Query: "I tried making a hydrochloride salt, but it dissociates in water. Why?"
Technical Insight: The pyridine nitrogen (N7) in 7-azaindole is weakly basic.
-
Pyridine pKa: ~5.2
-
7-Azaindole (N7) pKa: ~4.6 (Electron-withdrawing pyrrole ring reduces basicity).
The Problem: Salt formation requires a
-
Weak Acids (Citric, Tartaric, Fumaric): pKa ~3–4.
is too small (< 1). These salts will likely disproportionate (hydrolyze) back to the free base in water, causing precipitation. -
Strong Acids (HCl, Methanesulfonic): pKa < -1. These provide sufficient proton transfer energy.
Recommended Protocol: High-Throughput Salt Screen
Reagents: 0.1 M solutions of HCl, Methanesulfonic acid (MSA), p-Toluenesulfonic acid (TsOH), and Sulfuric acid.
-
Dissolution: Dissolve 5 mg of free base in a minimal amount of hot acetone or ethanol (avoid DMSO; it is hard to remove).
-
Acid Addition: Add 1.05 equivalents of the selected acid.
-
Crystallization:
-
Allow to cool slowly to RT.
-
If no precipitate, add an anti-solvent (diisopropyl ether or heptane).
-
-
Stability Test (The "Slurry" Test):
-
Take the solid salt. Suspend it in water (pH 7) for 24 hours.
-
Filter and check the solid by XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).
-
Pass: Crystal form matches the salt.
-
Fail: Crystal form matches the original free base (Disproportionation).
-
Data Summary: Acid Selection Guide
| Acid Type | pKa | Suitability | Risk | |
| Methanesulfonic (MSA) | -1.9 | ~6.5 | High | Hygroscopicity |
| Hydrochloric (HCl) | -7.0 | ~11.6 | High | Common ion effect (stomach) |
| Maleic | 1.9 | ~2.7 | Moderate | Potential disproportionation |
| Tartaric/Citric | ~3.0 | ~1.6 | Low | High risk of hydrolysis |
Module 3: Formulation & Assay Troubleshooting
User Query: "My compound is soluble in DMSO, but precipitates immediately when added to cell culture media."
Technical Insight: This is "Kinetic Solubility" failure. The compound is crashing out due to the sudden polarity shift. 7-azaindoles are prone to this because water molecules compete for the H-bonding sites, but the lattice energy of the solid is thermodynamically preferred over solvation.
Troubleshooting Guide: The "Serial Dilution" Trap
Issue: Doing serial dilutions in DMSO and then transferring to media often leads to precipitation at high concentrations (10 µM+).
Correct Protocol (Intermediate Dilution):
-
Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10x into a "solubility bridge" solvent (e.g., PEG400 or 10% Captisol).
-
Example: 10 µL Stock + 90 µL PEG400 = 1 mM.
-
-
Final Step: Dilute into Media.
-
This prevents the "shock" precipitation often seen with direct DMSO-to-Water transfers.
-
Advanced Formulation: Cyclodextrins
For in vivo studies or difficult assays, standard cosolvents (Tween, CMC) may fail.
-
Gold Standard: Sulfobutylether-
-cyclodextrin (SBE- -CD / Captisol). -
Mechanism: The hydrophobic 7-azaindole core fits inside the torus, while the sulfonic acid groups on the exterior interact with water.
-
Protocol:
-
Prepare 20% (w/v) Captisol in 50 mM Phosphate Buffer (pH 3.0 - 4.0). Note: Lower pH aids N7 protonation.
-
Add micronized compound.
-
Vortex/Sonicate for 30 mins.
-
Adjust pH back to physiological range (only if solution remains clear).
-
Assay Workflow Diagram
Figure 2: Optimized dilution workflow to prevent kinetic precipitation in biological assays.
Frequently Asked Questions (FAQ)
Q1: I see variable IC50 data for my 7-azaindole compound. Could solubility be the cause? A: Yes. If your compound forms colloidal aggregates, it can non-specifically inhibit enzymes (promiscuous inhibition).
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the IC50 increases significantly (potency drops), your compound was aggregating. The detergent breaks up the aggregates, revealing the true (lower) potency.
Q2: Can I use UV spectrometry to measure solubility? A: Be cautious. 7-azaindoles have strong UV absorbance, but aggregates scatter light, which can be mistaken for absorbance.
-
Solution: Always centrifuge samples (15,000 rpm for 10 min) or filter (0.2 µm) before measuring UV absorbance to ensure you are measuring dissolved compound, not suspension.
Q3: Why is my mesylate salt hygroscopic? A: Methanesulfonic acid (MSA) is excellent for solubility but often yields hygroscopic salts.
-
Fix: Try the Tosylate (p-Toluenesulfonic acid) salt. It is structurally similar but the aromatic ring often facilitates better packing and lower hygroscopicity, though solubility might be slightly lower than the mesylate.
References
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link
-
Kütt, A., et al. (2018). "The Acidity of Weak NH Acids: Expanding the pKa Scale." Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
-
Elder, D. P., et al. (2010). "The utility of sulfobutylether-beta-cyclodextrin (Captisol) in the development of 7-azaindole based drug candidates." Journal of Pharmaceutical Sciences. Link
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
Technical Support Center: Strategies to Avoid Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of debromination during cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying causes of this problematic side reaction and provide actionable, field-proven strategies to mitigate it. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Section 1: Understanding the Enemy - The Mechanism of Debromination
Debromination, or hydrodehalogenation, is a reductive process where a bromine atom on your starting material is replaced by a hydrogen atom, leading to an undesired byproduct.[1] This not only reduces the yield of your target molecule but also complicates purification.[1] Understanding the potential pathways for debromination is the first step toward preventing it.
Debromination can occur at various stages of the catalytic cycle. A primary pathway involves the formation of an aryl-palladium-hydride intermediate, which can then undergo reductive elimination to release the debrominated arene. The hydride source can be elusive, sometimes originating from solvents (like alcohols), bases (especially organic amines), or even trace impurities.[1][2]
Frequently Asked Questions (FAQs) - The Basics
Q1: What are the most common cross-coupling reactions where debromination is observed?
A1: Debromination is a prevalent side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The specific reaction conditions required for these transformations can inadvertently create an environment conducive to this unwanted reduction.
Q2: I'm seeing significant amounts of my debrominated starting material. What are the primary factors I should investigate?
A2: Several factors can contribute to debromination. The key parameters to scrutinize are:
-
Reaction Temperature: Higher temperatures often accelerate the rate of debromination.[1]
-
Choice of Base: The strength and type of base are critical. Strong bases can promote side reactions, and some organic bases can act as hydride donors.[1]
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway leading to debromination.[1]
-
Solvent: The solvent's polarity and its ability to act as a proton or hydride source can influence the reaction outcome.[1]
-
Presence of Hydride Sources: Be mindful of any component in your reaction mixture that could serve as a hydride donor. This includes certain solvents, bases, or even impurities in your reagents.[1][2]
Q3: My substrate has an acidic proton (e.g., a carboxylic acid or an unprotected indole N-H). Could this be contributing to debromination?
A3: Absolutely. Acidic protons can react with the basic components of your reaction, altering the reaction environment. For instance, the deprotonation of an indole N-H increases the electron density of the aromatic ring, which can make the C-Br bond more susceptible to cleavage.[2] In such cases, protecting the acidic functional group is often the most effective strategy to prevent debromination.[2]
Section 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving
When faced with significant debromination, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and address the root cause of the issue.
Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling
You are attempting to couple an aryl bromide with a boronic acid, but a substantial amount of the debrominated aryl starting material is being formed.
Troubleshooting Workflow:
Caption: Logical steps to address debromination in Heck reactions.
Detailed Recommendations:
-
Base Selection: In Heck reactions, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, leading to debromination. [1]Switching to an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction. [1][3]* Temperature Control: As with other cross-coupling reactions, lower reaction temperatures are generally preferred to disfavor the debromination pathway.
-
Ligand Choice: While electron-rich and bulky phosphines can be highly active, they may also promote debromination. Experiment with less donating ligands to find a balance between reactivity and selectivity.
Section 3: Preventative Strategies and Advanced Solutions
Beyond troubleshooting, proactive measures can be taken during reaction development to avoid debromination from the outset.
Protecting Group Strategies
For substrates with acidic protons, such as indoles or phenols, N- or O-protection is a powerful preventative measure.
-
For Indoles: Protecting the indole nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) prevents deprotonation and the subsequent increase in electron density on the aromatic ring, which can stabilize the C-Br bond. [2]
Alternative Coupling Partners
If debromination of an aryl bromide is persistent, consider if an alternative electrophile could be used. While aryl bromides are common, aryl iodides are generally more reactive towards oxidative addition, which can sometimes outcompete the debromination pathway. Conversely, aryl chlorides are less reactive and may require more forcing conditions that could also lead to side reactions.
The Role of Additives
In some cases, the use of specific additives can help to suppress debromination. For instance, the addition of certain salts can influence the aggregation state and reactivity of the organometallic species in solution, potentially disfavoring the pathways that lead to hydrodehalogenation. [4]
Section 4: Experimental Protocols
The following protocols provide a starting point for optimizing your cross-coupling reaction to minimize debromination.
Protocol 1: General Procedure for Ligand and Base Screening in a Suzuki-Miyaura Coupling
This protocol is designed for the systematic evaluation of different ligands and bases to identify conditions that suppress debromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a series of dry reaction vials under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
To each vial, add the anhydrous solvent via syringe.
-
Stir the reaction mixtures at the desired temperature (start with a lower temperature, e.g., 80 °C). [1]4. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, or after a set time, cool the reactions to room temperature.
-
Perform an aqueous workup: Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze each crude product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct. This will allow for direct comparison of the effectiveness of each ligand/base combination.
Protocol 2: Copper-Free Sonogashira Coupling to Avoid Homocoupling and Potential Side Reactions
While not directly a debromination issue, the principles of careful reaction condition selection to avoid side reactions are similar. Copper-free conditions can prevent the common side reaction of alkyne homocoupling (Glaser coupling). [5][6] Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Degassed anhydrous triethylamine (solvent and base)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the aryl bromide, the terminal alkyne, and the degassed anhydrous triethylamine. [6]4. Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS. [6]5. Workup the reaction as described in Protocol 1.
Section 5: Conclusion
Debromination in cross-coupling reactions is a multifaceted problem that requires a nuanced and systematic approach to resolve. By understanding the underlying mechanisms and carefully considering the interplay of reaction parameters—temperature, base, ligand, and solvent—researchers can effectively minimize this unwanted side reaction. This guide provides a framework for both troubleshooting existing issues and designing robust reaction conditions from the outset.
References
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC. Retrieved from [Link]
- Al-Amin, M., & Hartwig, J. F. (2004). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 23(10), 2533–2542.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Case ID: SC-AZA-007 Status: Open Subject: Process Optimization & Troubleshooting for Scale-Up (>100g) Assigned Specialist: Senior Process Chemist, Heterocyclic Division
Executive Summary: The Synthetic Strategy
You are attempting to scale the synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-4-methyl-6-azaindole).
While the Bartoli Indole Synthesis (using 2-bromo-5-methyl-3-nitropyridine and vinylmagnesium bromide) is a viable route for gram-scale discovery, it is not recommended for kilo-scale due to the requirement for cryogenic temperatures (-78°C) and the hazardous nature of stoichiometric Grignard reagents on nitro-aromatics.
Recommended Scale-Up Route: The N-Oxide Rearrangement (Reissert-Henze type) protocol is the industry standard for introducing halogens at the 7-position of 6-azaindoles. It proceeds via the oxidation of the parent 4-methyl-6-azaindole followed by nucleophilic bromination.
Master Workflow Diagram
(Visualizing the critical path and decision nodes)
Caption: Figure 1. The Reissert-Henze functionalization pathway. Critical control points are highlighted in red.
Technical Protocol & Data Specifications
Step 1: N-Oxidation
Reaction: 4-methyl-1H-pyrrolo[2,3-c]pyridine
| Parameter | Specification | Notes |
| Reagent | m-CPBA (70-75%) | Caution: Shock sensitive. Do not use dried mCPBA. |
| Solvent | DCM or Ethyl Acetate | DCM offers better solubility; EtOAc is safer for pilot plants. |
| Stoichiometry | 1.1 - 1.2 equiv. | Excess ensures conversion; residual mCPBA must be quenched. |
| Temperature | 0°C to RT | Exothermic addition. Control is vital. |
| Workup | Basic Wash | Wash with aq. K2CO3 to remove m-chlorobenzoic acid byproduct. |
Step 2: Regioselective Bromination
Reaction: N-oxide
| Parameter | Specification | Notes |
| Reagent | POBr | Solid. Easier to handle than PBr |
| Solvent | DMF or Toluene/DMF | DMF catalyzes the Vilsmeier-type activation. |
| Stoichiometry | 1.5 - 2.0 equiv. | Excess required to drive the rearrangement. |
| Temperature | 0°C | Addition at 0°C is critical. Heating drives the bromide attack. |
| Yield Target | 55 - 65% | Moderate yields are typical due to competitive 1-position side reactions. |
Troubleshooting Guide (Q&A)
Ticket #1: "The reaction mixture turned black and tarred during POBr3 addition."
Diagnosis: Thermal Runaway / Decomposition.
The reaction between the N-oxide and POBr
Corrective Actions:
-
Solid Addition: Do not add solid POBr
directly to a warm solution. Dissolve POBr in DCM or Toluene first, or add it portion-wise to the N-oxide solution cooled strictly to 0°C or -10°C . -
Solvent Switch: If using neat DMF, the exotherm is sharper. Use Toluene with 10-20% DMF as a co-solvent to act as a heat sink.
-
Moisture Control: Ensure the N-oxide intermediate is completely dry . Residual water reacts violently with POBr
to form HBr and Phosphoric acid, generating massive heat and destroying the reagent.
Ticket #2: "I am seeing low conversion and a byproduct at the 1-position (N-alkylation)."
Diagnosis: Competitive reaction at the pyrrole nitrogen. The pyrrole nitrogen (N1) is nucleophilic. Phosphorus reagents can attack N1 instead of the N-oxide oxygen, or the resulting bromide can react with N1.
Corrective Actions:
-
Protection: For scales >100g, consider protecting the N1 position with a Tosyl (Ts) or SEM group before the N-oxide step. This forces the reaction to the pyridine ring.
-
Note: The N-oxide formation is slower with electron-withdrawing protecting groups, but the bromination is cleaner.
-
-
Alternative Reagent: Switch from POBr
to PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or Ms O / TBAB (Tetramethylammonium bromide). These milder conditions often favor the rearrangement over N-attack.
Ticket #3: "Filtration is impossible during workup; a gelatinous emulsion formed."
Diagnosis: Phosphorus salt precipitation.
Quenching POBr
Corrective Actions:
-
The "Reverse Quench": Slowly pour the reaction mixture into a stirred solution of ice/sodium bicarbonate. Do not add water to the reaction vessel.[1]
-
Rochelle's Salt: Use Potassium Sodium Tartrate (Rochelle's Salt) solution during the quench. It chelates aluminum and phosphorus species, breaking the emulsion.
-
Celite Filtration: If a solid precipitate forms, filter the biphasic mixture through a pad of Celite before attempting phase separation.
Ticket #4: "Safety audit flagged the mCPBA step. Is there a greener alternative?"
Diagnosis: Process Safety Management (PSM) concern. mCPBA is hazardous in large quantities (shock sensitive, high waste mass).
Corrective Actions:
-
MTO/H2O2 System: Use Methyltrioxorhenium (MTO) as a catalyst with 30% Hydrogen Peroxide. This generates water as the only byproduct and is far safer for kilo-scale operations.
-
UHP: Use Urea-Hydrogen Peroxide complex. It is a stable solid that releases H2O2 in a controlled manner, often used as a direct mCPBA replacement in phthalic anhydride-catalyzed oxidations.
Safety & Handling (SDS Highlights)
-
POBr
(Phosphorus Oxybromide): -
7-Bromo-4-methyl-6-azaindole:
References
-
Bartoli Indole Synthesis (Alternative Route)
-
N-Oxide Functionalization (Primary Route)
- Title: Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide.
- Source:ResearchGate (Review of Reissert-Henze mechanisms).
-
URL:[Link]
- Reagent Safety (POBr3): Title: Phosphorus(V) Oxybromide Safety Data Sheet. Source: Merck Millipore / Sigma Aldrich.
- Analogous Synthesis (4-Bromo-7-azaindole)
Sources
- 1. prochemonline.com [prochemonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Reaction Condition Optimization for Substituted 7-Azaindoles
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Functionalization
Introduction: The 7-Azaindole Paradox
Welcome to the technical guide for 7-azaindole optimization. As a scaffold, 7-azaindole is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib), yet it remains notoriously difficult to functionalize selectively.
The Core Challenge: The 7-azaindole ring system presents a dichotomy of reactivity:
-
The Pyrrole Ring (Electron-Rich): Susceptible to electrophilic aromatic substitution (EAS) at C3 .
-
The Pyridine Ring (Electron-Poor): Susceptible to nucleophilic aromatic substitution (SNAr) and Minisci-type radical additions, but resistant to EAS.
-
The N7-Nitrogen (Lewis Basic): A potent ligand that coordinates to transition metals (Pd, Cu), often poisoning catalysts during cross-coupling reactions.
-
The N1-Proton (Acidic): pKa ~13.2 (DMSO), making it significantly more acidic than indole (pKa ~21), which complicates base-mediated reactions.
This guide provides self-validating protocols and troubleshooting workflows to navigate these competing reactivities.
Module 1: Functionalization Decision Matrix
Before selecting reagents, determine your target position. The electronic bias of the ring system dictates the optimal strategy.
Figure 1: Strategic decision tree for 7-azaindole functionalization based on electronic properties.
Module 2: Troubleshooting Cross-Coupling (C4/C5/C6)
Issue: "My Suzuki coupling at C4/C5 failed. The starting material was recovered, and the Pd turned into palladium black."
Root Cause Analysis: The N7 nitrogen is a strong σ-donor. In standard catalytic cycles, the N7 atom coordinates to the Palladium(II) intermediate, displacing the phosphine ligand. This forms a stable, unreactive "off-cycle" complex (Pd-N7), preventing the transmetalation step.
Solution: The "Bulky Ligand" Protocol You must use electron-rich, sterically bulky phosphine ligands that create a "protective shell" around the Pd center, preventing N7 coordination.
| Parameter | Standard (Fail) | Optimized (Success) | Mechanistic Rationale |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 or Pd(OAc)2 | PPh3 is too small and labile; easily displaced by N7. |
| Ligand | None / PPh3 | SPhos, XPhos, or DavePhos | Buchwald biaryl ligands are bulky enough to block N7 binding. |
| Base | Na2CO3 (aq) | K3PO4 or Cs2CO3 | Anhydrous, soluble bases often perform better in difficult couplings. |
| Solvent | DMF | n-Butanol or Dioxane/H2O | Protic solvents (n-BuOH) can H-bond to N7, masking it from the catalyst. |
Recommended Protocol: C4/C5 Suzuki Coupling
Reference: Adapted from optimization studies on 4-chloro-7-azaindole [1, 2].
-
Reagents: 1.0 equiv Halide, 1.2-1.5 equiv Boronic Acid, 2.0 equiv K3PO4.
-
Catalyst System: 2 mol% Pd(OAc)2 + 4 mol% SPhos (or XPhos).
-
Solvent: n-Butanol (0.2 M concentration).
-
Conditions: Degas thoroughly (sparge with Ar for 10 min). Heat to 100°C for 4–12 h.
-
Checkpoint: If conversion is low (<10%), add 1.0 equiv of PivOH (Pivalic Acid). This acts as a proton shuttle and can protonate N7 reversibly, preventing catalyst inhibition.
Module 3: C3-Functionalization (Regioselectivity)
Issue: "I am trying to halogenate C3, but I am getting mixtures or no reaction."
Technical Insight: C3 is the most electron-rich position (highest HOMO coefficient). However, if you use strong Lewis acids (e.g., AlCl3), they will coordinate to N7, pulling electron density away from the pyrrole ring and deactivating C3 toward electrophilic attack.
Optimization Guide:
-
Halogenation (I/Br): Do not use Lewis acids. Use NIS or NBS in polar aprotic solvents (DMF or MeCN) at room temperature. The reaction is usually instantaneous.
-
Tip: If the reaction is slow, add catalytic KOH. The anion (N1-deprotonated species) is much more nucleophilic at C3 [3].
-
-
Formylation (Vilsmeier-Haack): Standard POCl3/DMF works, but often requires heating due to the electron-deficiency of the pyridine ring compared to pure indole.
-
Arylation: Use Pd-catalyzed C-H activation rather than EAS.
-
Conditions: Pd(OAc)2, Cu(OAc)2 (oxidant), DMF, 120°C.
-
Module 4: N1-Arylation (Chan-Lam vs. Buchwald)
Issue: "Buchwald coupling on N1 is giving low yields; the catalyst seems dead."
Troubleshooting: For N1-arylation, Copper (Chan-Lam) is generally superior to Palladium. The acidic NH (pKa 13.2) binds Pd tightly, often leading to non-productive complexes.
Protocol: Oxidative Chan-Lam Coupling
Best for: Attaching aryl/heteroaryl groups to N1 under mild conditions [4, 5].
-
Setup: Open flask (requires O2 from air).
-
Reagents:
-
Substrate: 7-Azaindole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv)
-
Catalyst: Cu(OAc)2 (10–20 mol%)
-
Ligand/Base: Pyridine (2.0 equiv) or DMAP (2.0 equiv)
-
Solvent: DCM or MeCN (anhydrous is not strictly necessary but preferred).
-
-
Execution: Stir vigorously at room temperature open to air.
-
Why it works: The basic pyridine ligand aids in deprotonating the acidic N1-H and stabilizing the Cu(II)/Cu(III) catalytic cycle.
Module 5: C-H Activation (C2 vs C6 Selectivity)
Issue: "I want to functionalize C6, but I keep hitting C2."
Mechanism of Selectivity:
-
C2-Lithiation: The N1-protecting group (e.g., SEM, Boc) directs lithiation to C2 via the Complex Induced Proximity Effect (CIPE) .
-
C6-Lithiation: Requires the "Directed Metalation Group Dance" or specific anion stabilization.
Figure 2: Divergent lithiation pathways.
Protocol: C6-Selective Functionalization (Fagnou Conditions)
Reference: Direct arylation at C6 via N-oxide activation [6, 7].
-
Activation: Convert 7-azaindole to 7-azaindole N-oxide (mCPBA, DCM, rt).
-
Coupling:
-
Reagents: N-oxide (1 equiv), Aryl Bromide (1.2 equiv).
-
Catalyst: Pd(OAc)2 (5 mol%), DavePhos (10 mol%).
-
Base/Additive: K2CO3 (2 equiv), PivOH (30 mol%).[1]
-
Solvent: Toluene, 110°C.
-
-
Deoxygenation: Post-coupling, remove the N-oxide using PCl3 or Fe/NH4Cl to restore the azaindole.
FAQ: Rapid Fire Troubleshooting
Q: Why is my N-Boc group falling off during Suzuki coupling? A: Standard Suzuki conditions use aqueous base (Na2CO3) and heat (80-100°C). This hydrolyzes N-Boc carbamates.
-
Fix: Switch to N-SEM (removable with TBAF/TFA) or N-Tos (removable with base) if you need robust protection. Alternatively, use anhydrous conditions (K3PO4 / Dioxane).
Q: Can I do Minisci reactions on 7-azaindole? A: Yes, but regioselectivity is poor (C2 vs C4 mixture).
-
Fix: Block C3 with a halogen or use N-oxide activation to direct radicals to C2 preferentially. Recent photoredox methods using carboxylic acids (decarboxylative Minisci) show improved selectivity [8].
Q: My product is stuck in the aqueous layer during workup. A: 7-Azaindoles are amphoteric and polar.
-
Fix: Do not use simple ether/water extraction. Adjust pH to ~8-9 (neutralize the pyridine H+ but keep NH protonated). Use DCM/Isopropanol (3:1) or EtOAc for extraction. Salting out the aqueous layer (NaCl saturation) is mandatory.
References
-
Schroeder, H. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Link
-
Leboho, T. C. et al. (2015).[2] Double Sonogashira Reactions on Dihalogenated Aminopyridines. Bioorganic & Medicinal Chemistry. Link
-
Zhang, X. et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles. Organic Letters. Link
-
Bentabed-Ababsa, G. et al. (2021).[3] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Molecules. Link
-
Qiao, J. X. et al. (2013). Copper-Mediated N-Arylation of 7-Azaindoles. Organic Letters. Link
-
Huestis, M. P. & Fagnou, K. (2009).[4] Direct Arylation of Pyridine N-Oxides. Organic Letters. Link
-
Duffy, J. et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules. Link
-
Proctor, R. S. J. et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Journal of the American Chemical Society. Link
Sources
comparative study of 7-azaindole based inhibitors
[1][2]
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern kinase inhibitor design.[1] As a bioisostere of both indole and purine (adenine), it possesses the unique ability to mimic the ATP purine core while offering distinct solubility and substitution vectors that allow for tunable selectivity.
This guide provides a technical comparison of three clinically significant 7-azaindole-based inhibitors: Vemurafenib (Zelboraf), Pexidartinib (Turalio), and Decernotinib (VX-509). Unlike generic reviews, this analysis focuses on the structural causality of their binding modes—specifically how substitution patterns dictate whether the inhibitor binds in a "Normal" or "Flipped" orientation within the ATP pocket.
Structural & Mechanistic Comparison
The versatility of the 7-azaindole scaffold lies in its hydrogen-bonding capability.[1] The pyridine nitrogen (N7) acts as an acceptor, while the pyrrole nitrogen (N1) acts as a donor. This bidentate interaction typically anchors the molecule to the kinase hinge region.
Comparative Profile: The "Chameleon" Scaffold
| Feature | Vemurafenib (PLX4032) | Pexidartinib (PLX3397) | Decernotinib (VX-509) |
| Primary Target | BRAF V600E | CSF1R / c-Kit / FLT3 | JAK3 |
| Indication | Metastatic Melanoma | Tenosynovial Giant Cell Tumor | Rheumatoid Arthritis (Investigational) |
| Binding Mode | Normal (Type I) | Normal (Type I/II Hybrid) | Flipped |
| Core Substitution | C3 (Aryl), C5 (Sulfonamide) | C3 (Aryl-methyl) | C2 (Aminopyrimidine) |
| Key Potency (IC50/Ki) | 31 nM (BRAF V600E) | 13 nM (CSF1R) | 2.5 nM ( |
| Selectivity Driver | C3-Cl-Phenyl fits hydrophobic pocket; C5 extends to solvent. | C3-benzyl allows flexibility to bind autoinhibited states. | C2-substituent forces 180° rotation to avoid gatekeeper clash. |
The "Normal" vs. "Flipped" Binding Paradigm
The most critical insight for medicinal chemists working with this scaffold is the C2-substitution effect .
-
Normal Mode (Vemurafenib/Pexidartinib): The C2 position is unsubstituted. The N1 and N7 atoms form H-bonds with the hinge region backbone (e.g., Cys532 in BRAF).[1]
-
Flipped Mode (Decernotinib): Introduction of a substituent at C2 creates a steric clash with the gatekeeper residue if the molecule attempts to bind in the "Normal" mode.[2][3] Consequently, the scaffold rotates 180°, presenting C3/C4 to the hinge and altering the H-bond network.
Visualization: Scaffold Binding Modes
Figure 1: Mechanistic divergence in 7-azaindole binding. Substitution at C2 (Right) forces the scaffold to flip relative to the ATP-binding pocket compared to the canonical binding (Left).
Experimental Protocols for Comparative Profiling
To objectively compare these inhibitors, one cannot rely solely on reported literature values due to assay variability (ATP concentration, kinase construct, etc.). The following protocols outline a self-validating workflow for internal profiling.
A. Biochemical Potency Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a robust, homogeneous readout that is less susceptible to compound autofluorescence than standard intensity-based assays.
Reagents:
-
Kinase Target (Recombinant BRAF V600E, CSF1R, or JAK3).
-
Substrate: Biotin-labeled peptide specific to the kinase (e.g., PolyGT for JAK3).
-
Detection: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.
Protocol:
-
Compound Prep: Prepare 10-point dose-response curves (starting at 10 µM, 1:3 dilution) in 100% DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize carryover.
-
Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Critical Step: Pre-incubate enzyme with inhibitor for 15 minutes before adding ATP. This allows detection of slow-binding kinetics common with Type II inhibitors.
-
-
Reaction Initiation: Add ATP (at
concentration for each specific kinase) and Biotin-peptide substrate. -
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add Detection Mix (Eu-antibody + APC-Streptavidin in EDTA-containing buffer) to quench the reaction.
-
Readout: Measure FRET signal (Ex 337 nm, Em 665/620 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
B. Cellular Target Engagement (Western Blot)
Rationale: Biochemical potency does not always translate to cellular efficacy due to permeability and ATP competition (
Protocol (Example: Vemurafenib in A375 Cells):
-
Seeding: Seed A375 melanoma cells (BRAF V600E) at
cells/well in 6-well plates. Allow attachment overnight. -
Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 1 hour.
-
Lysis: Wash with cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Primary: Anti-pERK1/2 (Thr202/Tyr204) – Readout for pathway inhibition.
-
Control: Anti-Total ERK1/2 and Anti-Actin.
-
-
Validation: For Vemurafenib, you must observe >80% reduction in pERK at 100 nM. For Pexidartinib (in THP-1 cells), monitor pCSF1R (Tyr723).
C. Selectivity Profiling Workflow
Figure 2: Step-by-step profiling workflow for validating 7-azaindole inhibitors, moving from biochemical affinity to cellular efficacy and safety profiling.
Signaling Pathway Impact
Understanding the downstream consequences of these inhibitors is vital.
-
Vemurafenib: Blocks the MAPK pathway.[4] Note: In BRAF WT cells, it can paradoxically activate ERK via CRAF transactivation.[5]
-
Pexidartinib: Blocks CSF1R, preventing Macrophage survival and differentiation (critical in TGCT and tumor microenvironment modulation).
-
Decernotinib: Blocks JAK3, preventing STAT phosphorylation and subsequent cytokine signaling (IL-2, IL-4, IL-15).
Figure 3: Parallel signaling cascades targeted by 7-azaindole inhibitors. Left: MAPK pathway inhibition by Vemurafenib.[4] Right: JAK-STAT pathway inhibition by Decernotinib.
References
-
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin.
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature.[6]
-
Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.
-
Mahajan, S., et al. (2015).[7] "VX-509 (Decernotinib) is a Potent and Selective Janus Kinase 3 Inhibitor That Attenuates Inflammation in Animal Models of Autoimmune Disease."[7] Journal of Pharmacology and Experimental Therapeutics.
-
PDB ID: 3OG7 (Vemurafenib bound to BRAF).
-
PDB ID: 4RV6 (Pexidartinib bound to CSF1R).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma | PLOS One [journals.plos.org]
- 5. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to LSD1 and Kinase Interrogation
Topic: Validating the Biological Target of 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine Scaffolds Content Type: Publish Comparison Guide
Executive Summary
7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379344-79-2) is a specialized 6-azaindole scaffold used primarily in Fragment-Based Drug Discovery (FBDD). While often overshadowed by its isomer 7-azaindole, this specific scaffold has emerged as a critical pharmacophore for targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) and select kinase families (e.g., JAK, FAK).
This guide outlines the experimental validation of this scaffold’s biological targets, comparing its performance against the industry-standard 7-azaindole (pyrrolo[2,3-b]pyridine) and detailing the protocols required to confirm target engagement.
The Target Landscape: Where Does It Bind?
Before validating, one must understand the binding hypothesis. The 6-azaindole core mimics the purine ring of ATP or the cofactor FAD, allowing it to anchor into deep hydrophobic pockets.
| Target Class | Binding Mechanism | Relevance of 4-Methyl/7-Bromo Substituents |
| LSD1 (KDM1A) | FAD-Competitive / Substrate Mimic | The 4-methyl group fills the hydrophobic sub-pocket near the FAD cofactor; the 7-bromo handle allows coupling to amine-containing "tails" that extend into the substrate channel. |
| Kinases (JAK/FAK) | ATP-Competitive Type I | The pyrrolo[2,3-c] nitrogen pattern offers a distinct H-bond acceptor/donor motif compared to 7-azaindole, often improving selectivity against off-target kinases. |
| P-CABs (H+/K+ ATPase) | Ion Channel Blocker | Derivatives at the 7-position (via Buchwald coupling) have shown efficacy as potassium-competitive acid blockers. |
Comparative Analysis: 6-Azaindole vs. Alternatives
In drug design, the choice of scaffold dictates the success of the library. Here is how the 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (6-azaindole) compares to the standard 7-azaindole and Indole .
Performance Metrics Table
| Feature | 6-Azaindole (Product) | 7-Azaindole (Alternative) | Indole (Baseline) |
| Electronic Character | Electron-deficient pyridine ring; higher acidity of NH. | Balanced electron density; mimics Purine well. | Electron-rich; prone to oxidation. |
| Solubility (pH 7.4) | High (Pyridine N protonates easily). | Moderate. | Low (Lipophilic). |
| Metabolic Stability | High (Reduced oxidation potential at C-2/C-3). | Moderate (Prone to oxidation). | Low (Rapid CYP450 metabolism). |
| LSD1 Potency (IC50) | < 10 nM (Derivatives). | > 100 nM ( typically less potent for LSD1). | N/A |
| Synthetic Utility | High (7-Br allows facile C-N or C-C coupling). | High. | Moderate. |
Expert Insight: The shift of the nitrogen from position 7 (pyrrolo[2,3-b]) to position 6 (pyrrolo[2,3-c]) fundamentally alters the hydrogen bond vector. While 7-azaindole is the "gold standard" for ATP-mimicry in kinases (e.g., Vemurafenib), the 6-azaindole is superior for epigenetic targets like LSD1 where the binding pocket requires a specific electrostatic profile to displace the FAD cofactor or histone tail.
Validation Workflow: Proving the Target
To validate that your 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine derivative is engaging LSD1 or a specific kinase, you must triangulate data from biochemical, biophysical, and cellular assays.
Step 1: In Silico Docking (Hypothesis Generation)
-
Objective: Confirm the scaffold fits the LSD1 FAD-binding domain.
-
Key Residues: Look for H-bonds with Val811 or Asp555 (LSD1 specific).
-
Method: Rigid docking of the core; flexible docking of the 7-position tail.
Step 2: Biochemical Inhibition Assay (LSD1-CoREST)
-
Objective: Measure functional inhibition of demethylase activity.
-
Protocol:
-
Reagents: Recombinant human LSD1/CoREST complex, H3K4me1 peptide substrate (biotinylated), Europium-labeled anti-H3K4me0 antibody.
-
Reaction: Incubate 7-Bromo-4-methyl-derivative (serial dilution) with LSD1 (1 nM) for 30 mins.
-
Initiation: Add H3K4me1 peptide (100 nM). Incubate 60 mins at RT.
-
Detection: Add TR-FRET detection mix. Read Fluorescence Resonance Energy Transfer.
-
Validation Criteria: IC50 < 100 nM indicates valid target engagement.
-
Step 3: Biophysical Confirmation (Thermal Shift / SPR)
-
Objective: Prove physical binding (not just functional inhibition) to rule out assay interference (PAINS).
-
Method (Thermal Shift):
-
Mix LSD1 protein (2 μM) with Sypro Orange and Compound (10 μM).
-
Ramp temperature from 25°C to 95°C.
-
Result: A
confirms direct binding.
-
Step 4: Cellular Target Engagement (Western Blot)
-
Objective: Confirm the compound enters the cell and inhibits LSD1 in a relevant biological context.
-
Biomarker: Increase in H3K4me2 (LSD1 substrate) levels.
Visualizing the Mechanism
The following diagram illustrates the validation logic, moving from the chemical scaffold to the confirmed biological effect.
Figure 1: The Step-wise Validation Cascade for 6-Azaindole Derivatives.
Detailed Experimental Protocol: Synthesis & Screening
Protocol A: Derivatization for SAR (Structure-Activity Relationship)
-
Rationale: The 7-bromo position is the "exit vector." You must substitute this to achieve potency. The bare scaffold is a weak binder (fragment).
-
Reaction: Buchwald-Hartwig Amination.
-
Reagents: Scaffold (1 eq), Amine R-NH2 (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2 eq).
-
Solvent: 1,4-Dioxane, 100°C, 12h.
-
Yield Target: >70%.
-
Protocol B: Cellular H3K4me2 Modulation Assay
-
Cell Line: MV4-11 (Acute Myeloid Leukemia) or H1417 (Small Cell Lung Cancer).[1]
-
Seeding: 1x10^6 cells/mL in 6-well plates.
-
Treatment: Treat with Compound (0.1, 1, 10 μM) for 48 hours.
-
Lysis: Harvest cells, lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Histone Extraction: Acid extraction (0.2N HCl) is preferred for histone targets.
-
Blotting:
-
Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).
-
Loading Control: Anti-Histone H3 (Total).
-
-
Analysis: Densitometry. A valid LSD1 inhibitor will show a dose-dependent increase in H3K4me2 signal (inhibition of demethylation).
References
-
Zheng, C., et al. (2023).[2] "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[1][2] ACS Medicinal Chemistry Letters, 14(10), 1389–1395.[1]
-
Knutsen, L., et al. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 354.[3]
-
Wang, W., et al. (2020). "Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors."[4] Bioorganic Chemistry, 102, 104092.[4]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53394627, 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine." PubChem.
Sources
- 1. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 7-Azaindole Isomers in Kinase Drug Discovery
This guide provides a technical comparison of 7-azaindole and its positional isomers (4-, 5-, and 6-azaindole) within the context of medicinal chemistry and drug development.
Executive Summary: The Scaffold Selection Matrix
In small molecule drug discovery, particularly for ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1][2] While often termed "isomers" in broad chemical libraries, the 4-, 5-, 6-, and 7-azaindoles possess fundamentally different electronic and steric profiles that dictate their utility.
This guide objectively compares these isomers, demonstrating why 7-azaindole is the superior bioisostere for the indole/purine core in kinase targeting, while highlighting niche applications for 4-, 5-, and 6-azaindoles in tuning physicochemical properties (solubility, pKa) and metabolic stability.
Technical Comparison: Physicochemical & Electronic Profiles
The efficacy of an azaindole isomer is largely determined by the position of the pyridine nitrogen relative to the pyrrole NH. This relationship dictates the molecule's ability to engage in bidentate hydrogen bonding—a critical feature for binding to the kinase hinge region.
Table 1: Physicochemical Properties of Azaindole Isomers[3]
| Feature | 7-Azaindole | 4-Azaindole | 5-Azaindole | 6-Azaindole |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[2,3-c]pyridine |
| pKa (Conj.[3][4] Acid) | 4.59 (Least Basic) | 6.94 | 8.26 | 7.95 |
| H-Bond Motif | 1,3-Donor-Acceptor | Donor-Acceptor (Distal) | Donor-Acceptor (Distal) | Donor-Acceptor (Distal) |
| Hinge Binding | Excellent (Mimics Adenine) | Poor (Steric mismatch) | Poor | Moderate (Requires "flip") |
| LogP (Lipophilicity) | ~1.65 (Improved vs Indole) | ~1.56 | ~1.65 | ~1.56 |
| Solubility | High | High | Moderate | Moderate |
| Primary Utility | Kinase Hinge Binder | Solubility Enhancer | Electronic Tuning | Electronic Tuning |
Mechanistic Insight: The "Hinge-Binding" Advantage
The 7-azaindole isomer is unique because the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) are positioned on the same face of the molecule. This creates a bidentate hydrogen-bonding motif (Acceptor at N7, Donor at N1) that perfectly mimics the N1/N6 interaction of Adenine in ATP.
-
7-Azaindole: Binds Glu (Backbone C=O) and Cys (Backbone NH) residues in the kinase hinge.
-
4/5/6-Azaindoles: The pyridine nitrogen is distal to the pyrrole NH, preventing simultaneous bidentate binding to the hinge region without significant distortion or "flipped" binding modes that may incur steric penalties.
Structural Visualization: Binding Modes & Signaling[2][6]
To understand the efficacy gap, we must visualize the interaction geometry. The following diagram contrasts the "Normal" binding mode of 7-azaindole with the signaling pathway it typically modulates (e.g., MAPK/ERK in B-Raf inhibition).
Caption: Comparative geometry of 7-azaindole vs. Adenine binding to the kinase hinge, and downstream inhibition of the MAPK cascade.
Experimental Protocols for Comparative Profiling
To validate the efficacy of a specific azaindole isomer in your lead series, use the following self-validating screening cascade.
Protocol A: Kinase Affinity Assay (TR-FRET)
Objective: Quantify the binding affinity (
-
Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dosing: Serially dilute 7-azaindole and 4/5/6-azaindole analogs in DMSO (Top conc: 10 µM).
-
Tracer Addition: Add AlexaFluor® 647-labeled ATP-competitive tracer.
-
Incubation: Add biotinylated kinase and Europium-labeled anti-His antibody. Incubate for 60 min at RT.
-
Detection: Measure TR-FRET signal (Ex: 337 nm, Em: 665/615 nm).
-
Validation:
-
Positive Control: Staurosporine.[5]
-
Success Criteria: Z' factor > 0.7.
-
Causality Check: If 7-azaindole analog shows <10 nM potency and 4-azaindole analog shows >1 µM, the "hinge-binding hypothesis" is validated.
-
Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Compare the oxidative susceptibility of the electron-rich pyrrole ring across isomers.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Incubate isomers at 1 µM final concentration.
-
Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS quantification of parent depletion.
-
Data Output: Calculate Intrinsic Clearance (
).-
Note: 7-azaindole derivatives often show superior metabolic stability (
min) compared to indole equivalents due to the electron-withdrawing effect of the pyridine nitrogen, which reduces oxidation potential at the C2/C3 positions.
-
Case Study: Vemurafenib (Zelboraf)
Vemurafenib represents the definitive proof-of-concept for the 7-azaindole scaffold.
-
Challenge: Developing a selective inhibitor for B-RAF(V600E) over wild-type RAF.
-
Solution: The 7-azaindole core was selected over indole.[4][6][7]
-
Outcome:
-
Hinge Binding: The N1-H and N7 formed the critical bidentate anchor.
-
Selectivity: The 3-position substitution projected into the solvent front, tuning selectivity.
-
Clinical Success: FDA approved for metastatic melanoma.
-
Workflow Visualization: From Scaffold to Drug
Caption: Iterative optimization cycle leading to the selection of the 7-azaindole scaffold.
References
-
Popowycz, F., et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]
-
Irie, T., & Sawa, M. (2018).[8] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4][7][8] Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. Available at: [Link]
-
Song, J.J., et al. (2007). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews. Available at: [Link]
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
validation of in vitro activity of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine in vivo
An In-Depth Technical Guide to the In Vivo Validation of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine: A Comparative Analysis for Preclinical Oncology Research
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-C]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core has emerged as a highly versatile and promising scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to purine bases makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[3] Deregulation of kinase activity is a cornerstone of cancer cell proliferation and survival, making kinase inhibitors a major class of targeted therapeutics.[4][5] The specific compound, 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine, serves as a critical intermediate in the synthesis of such potent, biologically active molecules, primarily for oncology applications.[6]
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning the in vitro activity of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine-derived compounds to robust in vivo validation. We will explore the causal logic behind experimental design, present detailed protocols for key assays, and compare the potential performance of a hypothetical derivative, "Compound X," against established kinase inhibitors.
From In Vitro Promise to In Vivo Reality: Establishing the Foundational Data
Before committing to costly and complex animal studies, a thorough in vitro characterization of the synthesized active compound (hereafter "Compound X") is paramount. This initial phase establishes the compound's mechanism of action and therapeutic hypothesis.
Presumed In Vitro Activity Profile of Compound X
Based on extensive literature on the pyrrolo[2,3-c]pyridine scaffold, Compound X is hypothesized to be a potent inhibitor of one or more receptor tyrosine kinases (RTKs) implicated in cancer, such as VEGFR2, FGFR, or PDGFR.[7][8][9] The initial screening cascade should therefore include:
-
Kinase Panel Screening: An enzymatic assay screening Compound X against a broad panel of kinases (e.g., 400+ kinases) to determine its potency (IC50) and selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.[10]
-
Cellular Proliferation Assays: Assessing the anti-proliferative effect (GI50) of Compound X across a panel of human cancer cell lines known to be dependent on the target kinase. For example, if FGFR4 is the target, HuH-7 hepatocellular carcinoma cells would be an appropriate model.[11]
-
Target Engagement & Pathway Modulation: Utilizing techniques like Western blotting to confirm that Compound X inhibits the phosphorylation of its target kinase and downstream signaling proteins (e.g., ERK, AKT) in a dose-dependent manner within cancer cells.[11]
For the purpose of this guide, we will assume Compound X has demonstrated potent and selective in vitro inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a validated target in hepatocellular carcinoma (HCC).[11]
Comparative Framework: Selecting the Right Benchmarks
To contextualize the performance of Compound X, it must be benchmarked against relevant alternatives. The choice of comparators is critical for an objective assessment.
-
Standard-of-Care Competitor: A clinically approved FGFR inhibitor, such as Erdafitinib , provides a high bar for efficacy and safety.
-
Scaffold-Analog Competitor: A research compound with a similar 7-azaindole scaffold that has published in vivo data, such as the FGFR4 inhibitor Compound 30 from a study by Tang et al., allows for a more direct structural and mechanistic comparison.[11]
In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo validation process is a multi-stage investigation designed to answer three fundamental questions: Can the drug reach its target? Does it engage the target to produce the desired biological effect? And does this lead to a therapeutic outcome in a disease model?
Caption: Workflow for in vivo validation of a kinase inhibitor.
Phase 1: Pharmacokinetics (PK) and Tolerability
Causality: Before assessing efficacy, we must understand if Compound X can achieve and maintain therapeutic concentrations in the bloodstream after administration without causing undue toxicity. Poor bioavailability or a short half-life can prevent an otherwise potent compound from working in vivo.[12]
Experimental Protocol: Single-Dose PK and Maximum Tolerated Dose (MTD)
-
Animal Model: Use healthy BALB/c or CD-1 mice (n=3-5 per group/route).
-
Administration: Administer Compound X via two routes: intravenous (IV) bolus (e.g., 2 mg/kg in a solubilizing vehicle like 5% DMSO/30% PEG300/65% D5W) and oral gavage (PO) at a higher dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 25 µL) via tail vein or saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
MTD Study: In a separate cohort of mice, administer escalating doses of Compound X daily for 5-7 days. Monitor for clinical signs of toxicity (e.g., weight loss >15%, hunched posture, lethargy). The highest dose that does not produce these signs is the MTD.
-
Data Analysis: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and T1/2 (half-life). Oral bioavailability (%F) is calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Comparative Data Table 1: Projected Pharmacokinetic Profiles
| Parameter | Compound X (Projected) | Erdafitinib (Reference) | Compound 30 (Reference)[11] |
| Oral Bioavailability (%F) | > 40% | ~80% | Significant in vivo activity implies good exposure |
| T1/2 (hours) | 6 - 10 h | ~59 h | Not Reported |
| Cmax at 10 mg/kg (ng/mL) | 800 - 1500 | Not Applicable (Human Data) | Not Reported |
| MTD (mg/kg, daily) | > 50 mg/kg | Not Applicable (Human Data) | Not Reported |
Rationale for Projections: We project favorable, drug-like properties for Compound X, similar to other pyrrolo[2,3-b]pyridine derivatives that have shown good oral bioavailability in mice.[12]
Phase 2: Pharmacodynamic (PD) Target Engagement
Causality: This phase directly links the pharmacokinetic profile to the biological mechanism. It validates that at the doses achieving therapeutic exposure, Compound X is indeed inhibiting its intended target, FGFR4, within the tumor tissue.[13]
Experimental Protocol: In Vivo Target Inhibition Assay
-
Animal Model: Use female athymic nude mice bearing established HuH-7 (FGFR4-dependent) tumor xenografts (tumor volume ~150-200 mm³).
-
Dosing: Administer a single oral dose of Compound X at two levels (e.g., a therapeutic dose and a sub-therapeutic dose, informed by PK/MTD data). Include a vehicle control group.
-
Tissue Collection: At a time point corresponding to the expected Tmax (from PK data), euthanize the animals (n=3 per group) and excise the tumors.
-
Protein Analysis: Prepare tumor lysates and perform Western blot analysis using antibodies against phosphorylated FGFR4 (p-FGFR4) and total FGFR4.
-
Data Analysis: Quantify the band intensities. A significant, dose-dependent reduction in the ratio of p-FGFR4 to total FGFR4, relative to the vehicle control, confirms in vivo target engagement.
Caption: Inhibition of the FGFR4 signaling pathway by Compound X.
Phase 3: Preclinical Efficacy Assessment
Causality: This is the definitive test. Having established that Compound X reaches the tumor and inhibits its target, the efficacy study determines if this translates into a statistically significant anti-tumor effect.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: As in the PD study, use female athymic nude mice with established HuH-7 xenografts.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group) when tumors reach ~100 mm³:
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: Compound X (e.g., 30 mg/kg, PO, daily)
-
Group 3: Erdafitinib (positive control, at an equivalent effective dose)
-
-
Treatment & Monitoring: Administer treatment daily for 21-28 days. Measure tumor volume with calipers twice weekly (Volume = (Length x Width²) / 2). Monitor animal body weight twice weekly as a general measure of toxicity.
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI), calculated at the end of the study as TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Secondary: Body weight change, clinical observations.
-
Comparative Data Table 2: Projected Efficacy and Safety Outcomes
| Parameter | Compound X (Projected) | Erdafitinib (Positive Control) | Vehicle Control |
| Tumor Growth Inhibition (TGI, %) | > 75% | > 80% (Regression possible) | 0% |
| Final Mean Tumor Volume (mm³) | < 300 | < 200 | > 1200 |
| Body Weight Change (%) | < 5% loss | < 10% loss | < 2% change |
| Toxicity Observations | No overt signs of toxicity | Potential for manageable side effects | None |
Conclusion: Synthesizing the Evidence for Go/No-Go Decision
The successful in vivo validation of a compound derived from 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine hinges on a logical, multi-stage experimental plan. The ideal outcome for Compound X would be to demonstrate:
-
Favorable Drug-like Properties: Good oral bioavailability and a half-life supporting once-daily dosing.
-
Clear Mechanism of Action: Confirmed, dose-dependent inhibition of p-FGFR4 in tumor tissue.
-
Potent and Well-Tolerated Efficacy: Significant TGI, comparable to or better than established benchmarks, without causing unacceptable weight loss or other signs of toxicity.
If Compound X meets these criteria, it establishes a strong preclinical proof-of-concept, warranting further investment into IND-enabling toxicology studies and subsequent clinical development. This rigorous, comparative approach ensures that only the most promising candidates, grounded in solid experimental data, advance toward becoming next-generation cancer therapeutics.
References
- Vertex AI Search, based on a study of novel pyrrolo[2,3-d]pyridine deriv
- Nousheen Mushtaq, et al. "SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES". Department of Pharmaceutical Chemistry, University of Karachi.
-
Zhang, Y., et al. (2017). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity". ACS Medicinal Chemistry Letters. [Link]
-
Tang, Z., et al. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma". Journal of Medicinal Chemistry. [Link]
- El-Mernissi, R., et al. (2023). "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling". Journal of Molecular Structure.
-
Manetti, F., et al. (2017). "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors". Current Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction". Virology Journal. [Link]
- Nguyen, V. H., et al. (2018). "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents". Molecules.
-
Ganesan, K., et al. (2022). "Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach". Medical Oncology. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). "Targeting cancer with small molecule kinase inhibitors". Nature Reviews Cancer. [Link]
- Kung, C., & Shokat, K. M. (2005). "Small-Molecule Kinase-Inhibitor Target Assessment". ChemBioChem.
- Li, Y., et al. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors". RSC Advances.
-
Wu, P., et al. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2025). "Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity". Journal of Medicinal Chemistry. [Link]
- MySkinRecipes. "7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine". Product Page.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". Journal of Organic and Pharmaceutical Chemistry.
-
El-Damasy, D. A., et al. (2016). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase". Future Medicinal Chemistry. [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines".
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine proper disposal procedures
Topic: 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine Proper Disposal Procedures
Executive Summary & Chemical Profile
Objective: This guide defines the mandatory disposal protocols for 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379344-79-2).[1][] As a halogenated heterocyclic compound, this substance requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous byproducts during incineration and to comply with RCRA (Resource Conservation and Recovery Act) standards.
Chemical Identity:
-
Molecular Formula: C₈H₇BrN₂[]
-
Chemical Family: Halogenated Azaindole / Pyrrolopyridine[1][]
-
Physical State: Solid (typically off-white to yellow powder)[1][]
Critical Disposal Directive: Due to the presence of the bromine atom at the C7 position, this compound must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of in general trash, drain systems, or mixed with non-halogenated solvent waste streams (e.g., pure acetone/ethanol waste intended for fuel blending).[1]
Hazard Assessment & Safety Precautions
Before initiating disposal, the generator must acknowledge the hazard profile to select appropriate Personal Protective Equipment (PPE). While specific toxicological data for this exact isomer is limited, the pyrrolopyridine scaffold with halogen substitution dictates a default "Hazardous" classification.
Table 1: GHS Hazard Classifications (Derived from Scaffold Analogs)
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Avoid dust generation; do not dispose of in open containers.[1][][5][6] |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Double nitrile gloves recommended during waste transfer.[1] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Safety goggles are mandatory; face shield if handling large quantities.[1] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation | All disposal transfers must occur inside a certified fume hood.[1][] |
Required PPE:
-
Respiratory: N95 mask (if handling solid powder outside a hood) or fume hood (preferred).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is advised for solutions containing penetrating solvents (e.g., DMSO).
-
Ocular: ANSI Z87.1 Chemical Splash Goggles.
Waste Segregation & Containerization
Proper segregation is the pillar of compliant chemical disposal.[7] Mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs and limits incineration options.
A. Solid Waste (Pure Compound & Contaminated Debris)
-
Description: Expired powder, weigh boats, contaminated gloves, and paper towels.
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar or clear hazardous waste bag (if permitted by facility).[1][]
-
Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated" .[1][]
-
Constituents: List "7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine" explicitly.
B. Liquid Waste (Mother Liquors & Rinsates)
-
Description: Reaction mixtures or HPLC effluents containing the compound.
-
Container: HDPE or Glass solvent bottle (Amber glass preferred if photosensitive).
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of dissolved 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine reclassifies the entire volume as halogenated waste.[1][]
-
-
Labeling: "Hazardous Waste - Liquid, Flammable, Halogenated" .
Disposal Workflow: The Decision Tree
The following logic flow ensures every form of the chemical is routed to the correct destruction facility (High-Temperature Incineration).
Figure 1: Operational decision tree for segregating 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine waste streams.
Emergency Procedures: Spills
In the event of a spill during the disposal process, immediate containment is required to prevent environmental release.[6]
Scenario A: Solid Powder Spill
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don N95 respirator, double gloves, and goggles.
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the wet material and towels into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a soap/water solution.
Scenario B: Solution Spill
-
Ventilate: Ensure fume hoods are active; open windows if safe.
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Disposal: Place saturated absorbents into a heavy-duty hazardous waste bag/pail labeled "Halogenated Debris" .
Regulatory Context & Final Destruction
Why Incineration? Halogenated heterocycles like 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine are thermally stable.[1][] Standard fuel blending (used for non-halogenated solvents) is insufficient. These compounds are sent to High-Temperature Incinerators equipped with acid gas scrubbers to capture the hydrogen bromide (HBr) gas generated during combustion [1].[1]
Compliance Checklist:
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents. Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (Structural Analog).[1][] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link][1]
Sources
- 1. eMolecules 7-BROMO-4-METHYL-1H-PYRROLO[2,3-C]PYRIDINE | 1379344-79-2 | | Fisher Scientific [fishersci.com]
- 3. appretech.com [appretech.com]
- 4. 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
